Benzofurazan-5-carbonyl chloride
Description
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Properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCMBRSQNVPDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370731 | |
| Record name | Benzofurazan-5-carbonyl chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126147-86-2 | |
| Record name | 2,1,3-Benzoxadiazole-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126147-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofurazan-5-carbonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60370731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-benzoxadiazole-5-carbonyl chloride | |
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| Record name | 126147-86-2 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzofurazan-5-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Benzofurazan-5-carbonyl chloride (also known as 2,1,3-Benzoxadiazole-5-carbonyl chloride), a key building block in the synthesis of fluorescent probes and biologically active molecules. This document will delve into its chemical identity, molecular structure, synthesis, reactivity, and applications, with a particular focus on its relevance in drug discovery and development.
Introduction: The Significance of the Benzofurazan Scaffold
The benzofurazan (2,1,3-benzoxadiazole) scaffold is a vital heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the fused aromatic and furazan rings, impart favorable characteristics to molecules containing this core. Benzofurazan derivatives are noted for their fluorescence, making them valuable as probes in bioimaging and analytical chemistry. Furthermore, this scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The electron-withdrawing nature of the benzofurazan ring system often enhances the pharmacological activity of a parent molecule.
Benzofurazan-5-carbonyl chloride, as a reactive derivative, serves as a crucial intermediate for introducing the benzofurazan moiety into a diverse array of molecules, thereby enabling the exploration of new chemical space in drug discovery and the development of novel fluorescent markers.
Chemical Identity and Molecular Structure
CAS Number: 126147-86-2
Synonyms:
-
2,1,3-Benzoxadiazole-5-carbonyl chloride
-
5-(Chlorocarbonyl)-2,1,3-benzoxadiazole
-
5-(Chloroformyl)-2,1,3-benzoxadiazole
Molecular Formula: C₇H₃ClN₂O₂
Molecular Weight: 182.56 g/mol
Molecular Structure:
Caption: Molecular structure of Benzofurazan-5-carbonyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties of Benzofurazan-5-carbonyl chloride is presented in the table below. This data is essential for designing reaction conditions and ensuring safe handling.
| Property | Value | Source |
| Melting Point | 55 °C | |
| Boiling Point | 282.1 °C at 760 mmHg | |
| Density | 1.531 g/cm³ | |
| Flash Point | 124.4 °C | |
| Vapor Pressure | 0.00343 mmHg at 25°C |
Synthesis and Reactivity
Synthesis of Benzofurazan-5-carbonyl chloride
Benzofurazan-5-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 2,1,3-benzoxadiazole-5-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
A general laboratory-scale protocol for this synthesis is outlined below.
Reaction Scheme:
An In-depth Technical Guide to the Spectroscopic Characterization of Benzofurazan-5-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Analysis and Predictive Guide to the Spectroscopic Data (NMR, IR, MS) of Benzofurazan-5-carbonyl chloride
Abstract
Benzofurazan-5-carbonyl chloride (C₇H₃ClN₂O₂, MW: 182.56 g/mol , CAS: 126147-86-2) is a reactive chemical intermediate of significant interest in medicinal chemistry and materials science. Its bifunctional nature, combining the unique electronic properties of the benzofurazan (2,1,3-benzoxadiazole) heterocycle with the high reactivity of an acyl chloride, makes it a valuable building block for the synthesis of complex molecular probes, potential therapeutic agents, and functional materials. Due to its reactivity, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This guide provides a detailed, predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzofurazan-5-carbonyl chloride, grounded in fundamental spectroscopic principles and data from analogous structures.
Introduction and Rationale
The benzofurazan moiety is a well-known fluorophore and an electron-withdrawing group that can modulate the properties of a parent molecule.[1] The incorporation of a carbonyl chloride functional group at the 5-position provides a reactive handle for covalent modification of amines, alcohols, and other nucleophiles. The synthesis of derivatives often proceeds from the parent carboxylic acid, Benzofurazan-5-carboxylic acid (CAS 19155-88-5).[2] Given the inherent instability and moisture sensitivity of acyl chlorides, in-process monitoring and final product characterization rely heavily on spectroscopic methods. This document serves as a practical guide for researchers, offering a robust framework for identifying and characterizing this compound.
Molecular Structure
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data.
Figure 1: Molecular Structure of Benzofurazan-5-carbonyl chloride.
Synthesis and Sample Preparation Protocol
Rationale: Acyl chlorides are typically synthesized from their corresponding carboxylic acids. A common and effective method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] The primary consideration for all subsequent handling and analysis is the compound's high reactivity towards nucleophiles, particularly water.
Synthesis Workflow
Figure 2: General synthesis workflow for Benzofurazan-5-carbonyl chloride.
Protocol: Sample Preparation for Spectroscopic Analysis
-
Step 1: Environment Control: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware to prevent hydrolysis back to the carboxylic acid.
-
Step 2: NMR Sample: Dissolve ~5-10 mg of the compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂). Add tetramethylsilane (TMS) as an internal standard (0 ppm). The sample should be prepared immediately before analysis.
-
Step 3: IR Sample:
-
Solution IR: Prepare a dilute solution (~1% w/v) in an anhydrous IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Solid-State IR: If the sample is a solid (m.p. 55 °C[5]), a KBr pellet can be prepared, but this must be done rapidly in a dry environment to minimize atmospheric moisture exposure.
-
-
Step 4: MS Sample: Prepare a dilute solution (~1 µg/mL) in a volatile organic solvent such as acetonitrile or dichloromethane for direct infusion or LC-MS analysis.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic signatures for Benzofurazan-5-carbonyl chloride. These predictions are based on established principles of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
¹H NMR Spectroscopy
Causality: The chemical shifts and coupling patterns of the aromatic protons are dictated by the electron-withdrawing nature of both the benzofurazan ring system and the C-5 carbonyl chloride substituent. Protons ortho and para to the electron-withdrawing group will be deshielded (shifted downfield).
Predicted Data (in CDCl₃, 400 MHz):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 - 8.5 | d | ~1.5 - 2.0 | H-4 |
| ~8.0 - 8.2 | dd | J ≈ 8.0 - 9.0, 1.5 - 2.0 | H-6 |
| ~7.8 - 8.0 | d | ~8.0 - 9.0 | H-7 |
Interpretation:
-
H-4: This proton is ortho to the strongly electron-withdrawing carbonyl chloride group, leading to significant deshielding and placing it at the lowest field. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the C-5 substituent and will be coupled to both H-4 (meta coupling, small J) and H-7 (ortho coupling, large J), resulting in a doublet of doublets.
-
H-7: This proton is furthest from the carbonyl chloride and will be the most upfield of the three. It will appear as a doublet due to ortho coupling with H-6. The general downfield positions are consistent with the aromatic protons of the parent benzofurazan.[6]
¹³C NMR Spectroscopy
Causality: The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield.[7] Carbons directly attached to electronegative atoms (N, O) or electron-withdrawing groups are also shifted downfield.
Predicted Data (in CDCl₃, 100 MHz):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 175 | C=O | Typical range for an acyl chloride carbonyl carbon.[8][9] |
| ~150 - 155 | C-3a, C-7a | Carbons of the heterocyclic ring, bonded to N and O. |
| ~135 - 140 | C-5 | Aromatic carbon attached to the carbonyl chloride group. |
| ~125 - 135 | C-4, C-6, C-7 | Aromatic CH carbons, with shifts influenced by their position relative to the substituents. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy detects the vibrational frequencies of chemical bonds. The C=O bond of an acyl chloride is very strong and polar, resulting in a characteristic, intense absorption at a high wavenumber.[7] Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic acyl chloride.
Predicted Data:
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 - 1795 | Strong, Sharp | C=O stretch of the aromatic acyl chloride.[10] |
| ~1600, ~1480 | Medium | C=C aromatic ring stretching vibrations. |
| ~3050 - 3100 | Weak | Aromatic C-H stretching vibrations. |
| ~800 - 900 | Medium-Strong | C-H out-of-plane bending. |
| ~1100 - 1250 | Medium | C-O and C-N stretching of the furazan ring. |
Mass Spectrometry (MS)
Causality: In Electron Ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a unique fingerprint determined by the weakest bonds and the stability of the resulting fragments. Acyl chlorides typically undergo characteristic losses of Cl and CO.
Predicted Fragmentation Pathway:
Figure 3: Predicted major fragmentation pathway for Benzofurazan-5-carbonyl chloride.
Interpretation:
-
Molecular Ion (M⁺˙): A distinct molecular ion peak will be observed at m/z 182, corresponding to the isotope ³⁵Cl. A second peak, the M+2 peak, will be present at m/z 184 (for ³⁷Cl) with an intensity approximately one-third of the m/z 182 peak, which is the characteristic isotopic signature for a monochlorinated compound.
-
Key Fragments:
-
m/z 147: This prominent peak corresponds to the loss of a chlorine radical (•Cl) from the molecular ion, forming a stable acylium ion.
-
m/z 119: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion yields this fragment.
-
Conclusion
This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of Benzofurazan-5-carbonyl chloride. By understanding the expected NMR, IR, and MS data, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate. The provided protocols for sample preparation emphasize the critical need for anhydrous conditions to ensure the integrity of the compound. The interpretations are grounded in established spectroscopic theory, offering a reliable reference for scientists working in drug discovery, chemical biology, and materials science.
References
- Mic scientific ltd. Benzofurazan-5-carbonyl chloride_126147-86-2.
- Ghinea, A. et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- ChemicalBook. (2025). BENZOFURAZAN(273-09-6) 1H NMR spectrum.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- ChemicalBook. (2025). BENZOFURAZAN-5-CARBONYL CHLORIDE.
- ResearchGate. Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
- Santa Cruz Biotechnology, Inc. Benzofurazan-5-carbonyl chloride.
- ChemScene. 5-Benzofurazancarboxylic acid.
- Slanina, T. Carbonyl - compounds - IR - spectroscopy.
- Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).
- Google Patents. (1993). US5245063A - Preparation of carbonyl chlorides.
Sources
- 1. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. tdcommons.org [tdcommons.org]
- 4. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]
- 5. BENZOFURAZAN-5-CARBONYL CHLORIDE | 126147-86-2 [chemicalbook.com]
- 6. BENZOFURAZAN(273-09-6) 1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
Technical Guide: Reactivity of Benzofurazan-5-carbonyl Chloride with Primary Amines
Executive Summary
Benzofurazan-5-carbonyl chloride (Bzf-COCl) represents a specialized class of acylating reagents that bridges the gap between synthetic organic chemistry and analytical fluorescence derivatization. Unlike the more ubiquitous NBD-Cl (4-chloro-7-nitrobenzofurazan), which reacts via Nucleophilic Aromatic Substitution (
This distinction is critical: it allows for the formation of stable carboxamide linkages under mild conditions without disrupting the aromaticity of the benzofurazan ring, preserving its photophysical properties. This guide details the mechanistic underpinnings, optimized synthetic protocols, and analytical validation required to utilize Bzf-COCl effectively for labeling and synthesis.
Part 1: Mechanistic Foundations
Electronic Architecture
The reactivity of Bzf-COCl is driven by two synergistic electronic factors:
-
The Carbonyl Electrophile: The carbonyl carbon is highly electron-deficient due to the inductive withdrawal of the chlorine atom and the resonance withdrawal from the benzofurazan ring.
-
The Benzofurazan Scaffold: The 2,1,3-benzoxadiazole (benzofurazan) ring is electron-withdrawing. This reduces the electron density on the carbonyl carbon even further compared to a standard benzoyl chloride, making it hyper-reactive toward nucleophiles.
Reaction Mechanism: Addition-Elimination
The reaction with primary amines follows a classic addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]
-
Chloride Ejection: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[1]
-
Deprotonation: A base (exogenous or excess amine) removes the proton from the nitrogen, yielding the neutral amide.
Visualization: Reaction Pathway
The following diagram illustrates the transformation from the acyl chloride to the stable amide, highlighting the critical tetrahedral intermediate.
Figure 1.1: Mechanistic pathway of nucleophilic acyl substitution between Bzf-COCl and a primary amine.
Part 2: Experimental Optimization
Success with Bzf-COCl depends on controlling the competitive hydrolysis reaction. The acid chloride is moisture-sensitive; water will compete with the amine to form Benzofurazan-5-carboxylic acid (the "Ghost Peak").
Solvent Systems
Solvent choice dictates reaction rate and byproduct solubility.
| Solvent | Suitability | Rationale |
| Dichloromethane (DCM) | High | Excellent solubility for Bzf-COCl; non-nucleophilic; easy workup (evaporation). |
| Acetonitrile (MeCN) | High | Ideal for analytical derivatization (LC-MS compatible); promotes polar transition states. |
| THF | Moderate | Good solubility, but must be anhydrous (peroxides/water risk). |
| DMF/DMSO | Low | Hard to remove; often contain trace water which hydrolyzes the reagent. |
| Alcohols (MeOH/EtOH) | Forbidden | Will react to form esters (solvolysis), consuming the reagent. |
Base Selection
A base is mandatory to scavenge the HCl generated. If HCl is not removed, it will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
-
Triethylamine (TEA) / DIPEA: Preferred for organic synthesis. Soluble in DCM/MeCN.
-
Pyridine: Useful as both solvent and base for difficult substrates, though harder to remove.
-
Borate Buffer (pH 8-9): Used only in biphasic aqueous derivatization (Schotten-Baumann conditions) where the amine is water-soluble (e.g., amino acids).
Validated Protocol: Synthesis of Benzofurazan-Amides
Objective: Synthesis of a Benzofurazan-5-carboxamide derivative from a primary amine.
Reagents:
-
Benzofurazan-5-carbonyl chloride (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Amine Solubilization: Dissolve the Primary Amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Why 0°C? Controls the exotherm and minimizes side reactions.
-
-
Reagent Addition: Dissolve Benzofurazan-5-carbonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Critical: Rapid addition can lead to local heating and impurities.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or HPLC.[2] The acid chloride spot should disappear.
-
-
Quench & Workup:
-
Add water to quench unreacted acid chloride (hydrolyzes to acid).
-
Wash organic layer with 1M HCl (removes excess amine/TEA).
-
Wash with Sat. NaHCO3 (removes the hydrolyzed benzofurazan-carboxylic acid byproduct).
-
Dry over Na2SO4 and concentrate.
-
Part 3: Analytical Applications & Visualization
Fluorescence Properties
The resulting amides exhibit fluorescence, typically with:
-
Excitation:
-
Emission:
(Green region) -
Stokes Shift: Large (~150 nm), reducing self-quenching and background interference.
Note: Unlike NBD-Cl which fluoresces strongly only upon reaction, benzofurazan-carbonyl derivatives may have intrinsic fluorescence that shifts upon amidation. A blank run is essential.
Experimental Workflow Diagram
The following diagram outlines the decision logic for the experimental procedure.
Figure 3.1: Decision tree for selecting the derivatization method based on amine solubility.
Part 4: Troubleshooting & Stability
The "Ghost Peak" (Hydrolysis)
The most common issue is the appearance of a peak corresponding to Benzofurazan-5-carboxylic acid .
-
Cause: Wet solvents or old reagent.
-
Solution:
-
Use freshly distilled solvents or molecular sieves.
-
Store Bzf-COCl under inert gas at -20°C.
-
Removal: The acid byproduct is soluble in aqueous bicarbonate. An alkaline wash during workup effectively removes it.
-
Regioselectivity
While the carbonyl chloride is the primary electrophile, the benzofurazan ring itself is susceptible to nucleophilic attack at the 4 or 7 positions under extreme conditions (high temperature, strong nucleophiles).
-
Control: Keep temperature
40°C. The carbonyl reaction is kinetically favored by orders of magnitude over the ring substitution.
References
-
Santa, T., et al. (2002). "Recent progress in the development of derivatization reagents having a benzofurazan structure." Biomedical Chromatography.
-
Toyo'oka, T. (2010). "Development of Benzofurazan-bearing Fluorescence Labeling Reagents for Separation and Detection in High-performance Liquid Chromatography." Journal of the Chromatographic Society of Japan.
-
Uchiyama, S., et al. (2001). "Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes." Journal of the Chemical Society, Perkin Transactions 2.
-
Pulle, J. S., et al. (2020).[3] "Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride." Indo American Journal of Pharmaceutical Research.
-
Fisher Scientific. "Amide Synthesis Guide." Fisher Scientific Technical Resources.
Sources
An In-depth Technical Guide to the Mechanism of Action of Benzofurazan-5-carbonyl chloride
Prepared by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Reactivity of a Versatile Fluorogenic Probe
The benzofurazan (2,1,3-benzoxadiazole) scaffold is a cornerstone in the design of fluorescent probes and labeling reagents due to its unique photophysical properties.[1] While many benzofurazan derivatives owe their utility to nucleophilic aromatic substitution, Benzofurazan-5-carbonyl chloride presents a distinct and highly valuable mechanism of action centered on nucleophilic acyl substitution. This guide provides an in-depth exploration of the chemical principles governing the reactivity of Benzofurazan-5-carbonyl chloride, offering a framework for its application in bioconjugation, proteomics, and drug discovery.
The core of Benzofurazan-5-carbonyl chloride's utility lies in its highly reactive carbonyl chloride group. This functional group serves as an electrophilic center, readily undergoing reaction with a wide array of nucleophiles to form stable covalent bonds. This reactivity, coupled with the inherent fluorescence of the benzofurazan core, makes it a powerful tool for the derivatization and subsequent detection of biomolecules.[2]
The Core Mechanism: Nucleophilic Acyl Substitution
The primary mechanism of action for Benzofurazan-5-carbonyl chloride is a nucleophilic acyl substitution reaction .[3] This is a two-step addition-elimination process that is characteristic of acyl halides.
Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate
A nucleophile (Nu:), such as the lone pair of electrons on the nitrogen of an amine, the oxygen of an alcohol, or the sulfur of a thiol, attacks the electrophilic carbonyl carbon of the Benzofurazan-5-carbonyl chloride. This attack results in the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.
Step 2: Elimination of the Leaving Group
The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion (Cl-), which is an excellent leaving group. The result is the formation of a new, stable acyl derivative (e.g., an amide, ester, or thioester) with the benzofurazan moiety covalently attached.
Caption: Nucleophilic acyl substitution mechanism of Benzofurazan-5-carbonyl chloride.
Causality in Experimental Choices: Optimizing the Reaction
The efficiency of the nucleophilic acyl substitution reaction is influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles, such as primary amines, react more readily than weaker nucleophiles like alcohols.
-
Solvent: Aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) are preferred to avoid unwanted reactions with the solvent.
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid and drive the reaction to completion.
-
Temperature: The reaction generally proceeds efficiently at room temperature.
Applications in Biomolecule Labeling: A Practical Workflow
A primary application of Benzofurazan-5-carbonyl chloride is the fluorescent labeling of proteins and peptides at their primary amine groups (the N-terminus and the side chain of lysine residues).
Caption: Experimental workflow for protein labeling.
Detailed Experimental Protocol: Fluorescent Labeling of a Protein
This protocol provides a general framework for the labeling of a protein with Benzofurazan-5-carbonyl chloride. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Benzofurazan-5-carbonyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Protocol:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of Benzofurazan-5-carbonyl chloride in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
To the protein solution, add a 10-20 fold molar excess of the Benzofurazan-5-carbonyl chloride stock solution.
-
Add a 20-fold molar excess of TEA or DIPEA.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Separate the labeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the protein, which can be identified by their yellow color and by monitoring the absorbance at 280 nm.
-
-
Characterization:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the benzofurazan derivative (approximately 470-490 nm).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law.
-
Spectroscopic Properties of Benzofurazan Derivatives
Upon reaction, the non-fluorescent Benzofurazan-5-carbonyl chloride is converted into a fluorescent derivative. The exact excitation and emission maxima of the resulting adducts are dependent on the nature of the nucleophile and the solvent environment. However, based on analogous benzofurazan compounds, the following properties can be anticipated:
| Derivative | Expected Excitation Max (nm) | Expected Emission Max (nm) | Notes |
| Amide (from primary amine) | ~470 - 480 | ~520 - 540 | Highly fluorescent, sensitive to solvent polarity. |
| Ester (from alcohol) | ~460 - 470 | ~510 - 530 | Generally less fluorescent than amides. |
| Thioester (from thiol) | ~470 - 480 | ~520 - 540 | Fluorescence can be comparable to amides. |
Note: These are estimated values based on structurally similar compounds. Empirical determination is recommended for precise characterization.
Distinguishing from Nucleophilic Aromatic Substitution
It is crucial to differentiate the mechanism of Benzofurazan-5-carbonyl chloride from that of other widely used benzofurazan-based reagents like 4-Chloro-7-nitrobenzofurazan (NBD-Cl). NBD-Cl reacts via nucleophilic aromatic substitution, where the chloride atom directly attached to the aromatic ring is displaced.[4] This reaction is facilitated by the electron-withdrawing nitro group. In contrast, Benzofurazan-5-carbonyl chloride's reactivity is dictated by the highly electrophilic carbonyl carbon of the acyl chloride group.
Conclusion and Future Perspectives
Benzofurazan-5-carbonyl chloride is a potent and versatile tool for the fluorescent labeling of biomolecules. Its mechanism of action, rooted in the principles of nucleophilic acyl substitution, provides a reliable and efficient means of forming stable covalent bonds with a variety of nucleophiles. The resulting benzofurazan-containing conjugates exhibit favorable spectroscopic properties for detection and analysis. The continued exploration of this and other benzofurazan derivatives will undoubtedly lead to the development of novel probes and assays with enhanced sensitivity and specificity, furthering our understanding of complex biological systems.
References
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Mostafa, I. M., Derayea, S. M., Nagy, D. M., & Omar, M. A. (2022). Benzofurazan-based fluorophore for the spectrofluorimetric determination of 6-Aminocaproic acid: Application to spiked human plasma and urine. PubMed. [Link]
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Uchiyama, S., et al. (2001). Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2066-2071. [Link]
-
Mostafa, I. M., Derayea, S. M., Nagy, D. M., & Omar, M. A. (2018). Benzofurazan-based fluorophore for the selective determination of flupentixol dihydrochloride: Application to content uniformity testing. Luminescence, 33(6), 1026-1032. [Link]
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Jadhav, S. D., et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results, 13(S01). [Link]
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Gorgan, D. L., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. Molecules, 27(24), 8847. [Link]
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Szymański, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
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Uchiyama, S., et al. (2003). Structures of three fluorescent benzofurazan compounds used in this study. ResearchGate. [Link]
-
Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-808. [Link]
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The Benzofurazan Scaffold: From Structural Controversy to Fluorogenic Precision
Topic: Discovery and History of Benzofurazan Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,1,3-benzoxadiazole (benzofurazan) ring system represents a triumph of structural elucidation and functional derivatization.[1] Initially shrouded in a century-long debate regarding its N-oxide tautomerism (benzofuroxan), this electron-deficient heteroaromatic scaffold has evolved into a cornerstone of analytical chemistry and medicinal discovery.[1] This guide details the historical trajectory, synthetic evolution, and mechanistic underpinnings of benzofurazan compounds, specifically focusing on the transition from the 19th-century "oxadiazole oxides" to the modern fluorogenic standard, NBD-Cl.
Part 1: Historical Genesis and Structural Elucidation
The "Oxide" Controversy (1857–1960s)
The history of benzofurazan is inextricably linked to its N-oxide, benzofuroxan.[1] In 1857 , August Kekulé synthesized dibromofuroxan but, lacking modern spectroscopic tools, misidentified its structure. For over a century, the chemical community debated whether these compounds possessed a symmetric bicyclic structure or an asymmetric N-oxide form.[1]
The seminal breakthrough occurred in 1912 , when A.G. Green and F.M. Rowe established the first reliable synthesis of benzofuroxan (then termed "benzoxadiazole oxide") via the oxidative cyclization of o-nitroaniline [1].[1] However, the definitive proof of the asymmetric N-oxide structure (benzofuroxan) versus the reduced symmetric form (benzofurazan) was not settled until the advent of NMR and X-ray crystallography in the 1960s, which confirmed the quinoid character and the N-oxide bond in the precursor species [2].[1]
The Fluorescence Revolution (1968)
The transformation of benzofurazan from a structural curiosity to a vital analytical tool was driven by P.B.[1] Ghosh and M.W. Whitehouse . In 1968 , they introduced 4-chloro-7-nitrobenzofurazan (NBD-Cl) , a non-fluorescent electrophile that reacts with primary and secondary amines to yield intensely fluorescent products [3].[1][2] This discovery revolutionized the detection of amino acids and proteins, leveraging the scaffold's electron-deficient nature to facilitate Nucleophilic Aromatic Substitution (
Figure 1: Timeline of benzofurazan discovery, highlighting the shift from structural ambiguity to functional application.[1]
Part 2: Synthetic Architecture and Protocols
The synthesis of the benzofurazan core typically proceeds through the N-oxide intermediate (benzofuroxan), followed by deoxygenation.[1]
Protocol 1: Synthesis of Benzofuroxan (Historical Foundation)
This protocol is based on the classic method optimized by Green and Rowe, and later refined in Organic Syntheses [4].[1] It utilizes sodium hypochlorite (NaOCl) to effect the oxidative cyclization of o-nitroaniline.[1]
Reagents:
-
o-Nitroaniline (40 g, 0.29 mol)[1]
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach grade)[1]
-
Ethanol (for recrystallization)[1]
Methodology:
-
Preparation of Alkali Solution: Dissolve o-nitroaniline in a warm ethanolic sodium hydroxide solution. The base deprotonates the amine, increasing its nucleophilicity.[1]
-
Oxidative Cyclization: Cool the deep red solution to 0°C. Slowly add the NaOCl solution with vigorous stirring over 10–15 minutes.
-
Isolation: A flocculent yellow precipitate of benzofuroxan forms immediately.[1]
-
Purification: Collect the solid via vacuum filtration, wash with cold water, and air dry.[1] Recrystallize from ethanol to yield pure benzofuroxan (mp 66–71°C).[1]
-
Reduction to Benzofurazan (Optional): To obtain the parent benzofurazan, the N-oxide is refluxed with triethyl phosphite (
), which abstracts the oxygen atom.[1]
Protocol 2: NBD-Labeling of Amines (Fluorescence Generation)
This protocol describes the standard application of NBD-Cl for labeling amino acids, a direct application of Ghosh and Whitehouse's 1968 discovery [3].[1]
Reagents:
-
Buffer: 0.1 M Borate buffer (pH 8.0–9.0)
Methodology:
-
Reaction: Mix the amine sample with a 5-fold molar excess of NBD-Cl in borate buffer.
-
Incubation: Heat at 60°C for 5 minutes. The solution turns from pale yellow to bright yellow/orange.[1]
-
Detection: Measure fluorescence at
nm and nm.
Figure 2: Synthetic pathway from o-nitroaniline to the parent benzofurazan scaffold.[1]
Part 3: Mechanistic Insights and Biological Applications
Mechanism of Fluorescence (NBD-Cl)
The utility of NBD-Cl relies on the Meisenheimer Complex intermediate.[1] The 7-nitro group withdraws electron density, activating the 4-position for nucleophilic attack.[1] Upon substitution of the chlorine with an amine, the resulting "push-pull" electronic system (amine donor + nitro acceptor) creates a strong dipole, facilitating internal charge transfer (ICT) responsible for the intense fluorescence [5].[1]
Figure 3: Nucleophilic Aromatic Substitution (SNAr) mechanism of NBD-Cl labeling.
Medicinal Chemistry Applications
Beyond diagnostics, the benzofurazan/benzofuroxan scaffold exhibits potent biological activity.[1][7][8][9][10][11]
| Therapeutic Area | Mechanism of Action | Key Derivatives |
| Chagas Disease | Disruption of | Benzofuroxan derivatives; Amiodarone-benzofuran hybrids [6].[1] |
| Anticancer | Tubulin polymerization inhibition; DNA intercalation.[1] The planar structure mimics purines. | 7-Nitrobenzofurazan derivatives; Benzofuran-isatin conjugates [7].[1] |
| NO Donors | Furoxan moiety releases Nitric Oxide (NO) under physiological thiol activation.[1] | Hybrid NO-donating NSAIDs; Vasodilators [8].[1] |
Data Summary: NBD-Cl vs. NBD-F
While NBD-Cl was the original discovery, the fluoro-analog (NBD-F) was later introduced for faster kinetics.[1]
| Feature | NBD-Cl (Chloro) | NBD-F (Fluoro) |
| Reactivity | Moderate; requires 60°C for 5 min.[1] | High; reacts at room temp for 1 min.[1] |
| Stability | High stability in solution.[1] | Hydrolyzes faster in aqueous buffer.[1] |
| Limit of Detection | ~100 fmol | ~10 fmol |
| Primary Use | General protein labeling, TLC derivatization. | HPLC post-column derivatization. |
References
-
Green, A. G., & Rowe, F. M. (1912).[1] The oxidation of some benzyl compounds of sulphur.[1] Part I. Journal of the Chemical Society, Transactions, 101, 2443–2452.[1] Link
-
Britton, D., & Noland, W. E. (1962).[1] The Structure of Benzofuroxan. Journal of Organic Chemistry, 27(9), 3218–3223.[1] Link[1]
-
Ghosh, P. B., & Whitehouse, M. W. (1968).[1][12][13] 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines.[1][2][12][14] Biochemical Journal, 108(1), 155–156.[1][2][13] Link
-
Mallory, F. B. (1957).[1] Benzofurazan Oxide.[1][13][15] Organic Syntheses, 37, 1. Link
-
Uchiyama, S., et al. (2002).[1] Fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2151-2157.[1] Link
-
Benaim, G., et al. (2006).[1] Anti-Trypanosoma cruzi action of a new benzofuran derivative based on amiodarone structure.[1][8] Journal of Medicinal Chemistry. Link
-
Kamal, A., et al. (2011).[1] Synthesis and biological evaluation of benzofuran conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Cena, C., et al. (2003).[1] Anti-inflammatory, gastrosparing, and antiplatelet properties of new NO-donor esters of aspirin. Journal of Medicinal Chemistry, 46(5), 747–754.[1] Link[1]
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A Technical Guide to the Electrophilicity of the Carbonyl Group in Benzofurazan-5-carbonyl chloride
Executive Summary
This technical guide provides an in-depth analysis of the chemical reactivity, specifically the carbonyl group electrophilicity, of Benzofurazan-5-carbonyl chloride. The benzofurazan (2,1,3-benzoxadiazole) scaffold is a potent electron-withdrawing system that significantly enhances the electrophilic character of the attached carbonyl carbon. This guide elucidates the underlying electronic principles, offers a comparative analysis with standard acylating agents, and provides detailed, field-proven experimental protocols for quantifying this reactivity. The information presented herein is intended to empower researchers, scientists, and drug development professionals to leverage the unique properties of this reagent in synthetic chemistry, bioconjugation, and materials science.
Introduction: The Benzofurazan Scaffold in Modern Chemistry
Benzofurazan, and its derivatives, are heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] These structures are integral to the design of fluorescent probes, pharmacologically active agents, and advanced organic materials.[4][5] A key feature of the benzofurazan moiety is its strong electron-withdrawing nature, which profoundly influences the reactivity of its substituents.[6][7] This guide focuses on a particularly useful derivative, Benzofurazan-5-carbonyl chloride, and provides a detailed exploration of the heightened electrophilicity of its carbonyl group—a critical parameter for its application as a potent acylating agent.
The Electronic Architecture of Benzofurazan
To comprehend the reactivity of Benzofurazan-5-carbonyl chloride, one must first appreciate the electronic properties of the parent benzofurazan ring.
-
Structure and Aromaticity : Benzofurazan, also known as 2,1,3-benzoxadiazole, consists of a benzene ring fused to a furazan (1,2,5-oxadiazole) ring. This fusion results in a 10π-electron aromatic system.
-
Electron-Withdrawing Nature : The furazan portion of the molecule is inherently electron-deficient due to the high electronegativity of its two nitrogen atoms and one oxygen atom. This deficiency induces a strong electron-withdrawing effect across the entire fused ring system, both through inductive effects and resonance delocalization. This property makes benzofurazan derivatives exceptional electrophiles in nucleophilic aromatic substitution reactions.[6]
This pronounced electron deficiency is key to understanding the reactivity of the carbonyl group in Benzofurazan-5-carbonyl chloride. The benzofurazan ring acts as a powerful "electron sink," pulling electron density away from the C5 position.
Analysis of Carbonyl Electrophilicity
The reactivity of an acyl chloride is primarily determined by the magnitude of the partial positive charge on the carbonyl carbon.[8] In Benzofurazan-5-carbonyl chloride, this electrophilicity is dramatically amplified by a synergistic combination of three electronic factors.
-
Inductive Effect of the Benzofurazan Ring : The electron-deficient benzofurazan system exerts a strong negative inductive effect (-I), pulling electron density away from the carbonyl group.
-
Resonance Effect of the Benzofurazan Ring : Resonance structures can be drawn that delocalize the pi-electrons of the benzene ring into the furazan moiety, further depleting electron density at the C5 position where the carbonyl group is attached.
-
Inductive Effect of the Chlorine and Oxygen Atoms : As in all acyl chlorides, the highly electronegative oxygen and chlorine atoms of the carbonyl chloride group itself pull electron density from the central carbon atom.[8]
The combination of these effects makes the carbonyl carbon in Benzofurazan-5-carbonyl chloride significantly more electron-deficient, and thus more susceptible to nucleophilic attack, than in standard acylating agents like benzoyl chloride.
Comparative Reactivity Analysis
To contextualize the reactivity of Benzofurazan-5-carbonyl chloride, a qualitative comparison with other common acyl chlorides is presented below. The reactivity is directly related to the electron-withdrawing strength of the aromatic substituent.
| Acyl Chloride | Aromatic Substituent | Electronic Effect of Substituent | Expected Relative Reactivity |
| p-Methoxybenzoyl chloride | -OCH₃ | Strong Electron-Donating | Lowest |
| Benzoyl chloride | -H | Neutral | Moderate |
| p-Nitrobenzoyl chloride | -NO₂ | Strong Electron-Withdrawing | High |
| Benzofurazan-5-carbonyl chloride | -Benzofurazanyl | Very Strong Electron-Withdrawing | Highest |
Experimental Quantification of Electrophilicity
Theoretical principles provide a strong foundation, but empirical validation is paramount. The following protocols describe robust methods to quantify and validate the electrophilicity of Benzofurazan-5-carbonyl chloride.
Protocol 1: Competitive Acylation Assay
This protocol provides a direct, relative measure of reactivity by allowing Benzofurazan-5-carbonyl chloride and a reference acyl chloride to compete for a limited amount of a nucleophile.
Objective: To determine the relative reactivity of Benzofurazan-5-carbonyl chloride compared to a standard like benzoyl chloride.
Methodology:
-
Reagent Preparation:
-
Prepare equimolar stock solutions (e.g., 0.1 M in anhydrous acetonitrile) of Benzofurazan-5-carbonyl chloride and benzoyl chloride.
-
Prepare a stock solution of a nucleophile (e.g., benzylamine) in anhydrous acetonitrile at a concentration that is half the molarity of the acyl chlorides (e.g., 0.05 M).
-
Prepare a stock solution of a non-nucleophilic base (e.g., 2,6-lutidine, 0.1 M) to scavenge the HCl byproduct.
-
-
Reaction Execution:
-
In a dry vial, combine 1.0 mL of the Benzofurazan-5-carbonyl chloride solution, 1.0 mL of the benzoyl chloride solution, and 1.0 mL of the 2,6-lutidine solution.
-
Initiate the reaction by adding 1.0 mL of the benzylamine solution. This creates a 1:1:1 ratio of the two acyl chlorides and the nucleophile.
-
Stir the reaction at room temperature for a predetermined time (e.g., 1 hour) to ensure completion.
-
-
Analysis:
-
Quench the reaction by adding a small amount of water.
-
Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak areas corresponding to the two amide products: N-benzylbenzofurazan-5-carboxamide and N-benzylbenzamide.
-
-
Interpretation:
-
The ratio of the product peak areas directly correlates to the relative reactivity of the two acyl chlorides. A higher proportion of the benzofurazan-derived amide indicates its greater electrophilicity.
-
Protocol 2: Computational Modeling via DFT
Density Functional Theory (DFT) calculations offer a powerful in silico method to predict and rationalize electrophilicity.
Objective: To theoretically calculate indices that correlate with electrophilicity.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of Benzofurazan-5-carbonyl chloride and reference molecules (e.g., benzoyl chloride, p-nitrobenzoyl chloride).
-
Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
-
Property Calculation:
-
From the optimized geometry, calculate key electronic properties.
-
LUMO Energy: A lower Lowest Unoccupied Molecular Orbital (LUMO) energy indicates a greater willingness to accept electrons, correlating with higher electrophilicity.
-
Parr's Global Electrophilicity Index (ω): This index is calculated from the energies of the HOMO and LUMO orbitals (ω = μ²/2η, where μ is the electronic chemical potential and η is the chemical hardness).[9] A higher ω value signifies greater electrophilicity.[10]
-
Electrostatic Potential (ESP) Map: Visualize the ESP map to identify the magnitude of the positive potential on the carbonyl carbon.
-
-
Interpretation:
-
Compare the calculated LUMO energies and ω values for the series of acyl chlorides. This provides a theoretical ranking of their electrophilic reactivity, which can then be correlated with experimental results.
-
Implications for Synthetic Chemistry and Drug Development
The enhanced electrophilicity of Benzofurazan-5-carbonyl chloride makes it a superior reagent for a variety of applications:
-
Efficient Acylation: It can acylate a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, under very mild conditions.[11][12] This is particularly valuable when working with sensitive substrates that might degrade under the harsher conditions required for less reactive acylating agents.
-
Bioconjugation: Its high reactivity allows for the efficient labeling of proteins and other biomolecules at specific nucleophilic residues (e.g., lysine, cysteine). The resulting benzofurazan-tagged bioconjugate can then be studied using its inherent fluorescent properties.[13]
-
Fluorescent Probe Development: The benzofurazan moiety is a well-known fluorophore.[14] By using Benzofurazan-5-carbonyl chloride to attach this group to a target molecule, researchers can create novel fluorescent probes for bioimaging and sensing applications.[15] The reaction itself can be the basis of a fluorogenic assay, where the fluorescence turns on after reaction with an analyte.[16]
Conclusion
Benzofurazan-5-carbonyl chloride is not merely another acylating agent; it is a highly activated reagent whose utility stems directly from the potent electron-withdrawing nature of the benzofurazan ring system. This guide has detailed the electronic principles that govern its heightened carbonyl electrophilicity, provided a framework for its comparison with other reagents, and outlined robust experimental and computational protocols for its characterization. For scientists in synthetic chemistry and drug development, a thorough understanding of these principles is crucial for harnessing the full potential of this versatile chemical tool.
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Al-Sabha, T. N., & Al-Khafaji, Z. J. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. Analytical Methods, 11(30), 3894-3901. [Link]
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Imai, K., et al. (1984). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 109(10), 1301-1305. [Link]
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ResearchGate. (n.d.). The proposed reaction mechanism between VON and NBD-Cl. ResearchGate. [Link]
-
de Oliveira, K. T., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 10(4), 156. [Link]
-
Rowan Chemistry. (2024, November 13). Global Electrophilicity Prediction with Rowan. YouTube. [Link]
-
Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Quora. (2020, April 27). Why is acid chloride more reactive than alkyl chloride?. Quora. [Link]
-
ResearchGate. (n.d.). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. [Link]
-
Quora. (2019, March 30). Why does the carbonyl carbon become more electrophilic after the protonation?. Quora. [Link]
-
TMP Chem. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]
-
Yoo, C. G., et al. (2012). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 14(9), 2442-2448. [Link]
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- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
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- 8. chemistrystudent.com [chemistrystudent.com]
- 9. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
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The Versatile Virtuoso: A Technical Guide to Benzofurazan-5-carbonyl Chloride in Modern Organic Synthesis
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the strategic application of Benzofurazan-5-carbonyl chloride as a pivotal building block in organic synthesis. Herein, we move beyond simple procedural outlines to provide a narrative grounded in mechanistic understanding and field-proven insights, empowering you to harness the full potential of this versatile reagent.
Introduction: The Rise of a Fluorogenic Workhorse
Benzofurazan, also known as 2,1,3-benzoxadiazole, is a bicyclic aromatic heterocycle that has garnered significant attention in the scientific community. Its derivatives are noted for their diverse biological activities, including anti-arthritic and anti-oxidative properties, and their applications in medicine.[1] The introduction of a carbonyl chloride at the 5-position creates Benzofurazan-5-carbonyl chloride, a highly reactive and valuable intermediate. While its direct applications are numerous, it is most celebrated as a precursor to a wide array of functionalized benzofurazan derivatives, particularly those with pronounced fluorescence. These derivatives have become indispensable tools in bioanalytical chemistry, serving as fluorescent labels and probes for a multitude of biological molecules.[2]
Table 1: Physicochemical Properties of Benzofurazan-5-carbonyl chloride
| Property | Value | Source |
| CAS Number | 126147-86-2 | |
| Molecular Formula | C₇H₃ClN₂O₂ | |
| Molecular Weight | 182.56 g/mol | |
| Melting Point | 55 °C | |
| Appearance | Solid |
Synthesis of the Core Building Block: A Strategic Approach
The synthesis of Benzofurazan-5-carbonyl chloride is a multi-step process that begins with the construction of the benzofurazan ring system, followed by the introduction and modification of the C5 substituent.
From 2-Nitroaniline to 2,1,3-Benzoxadiazole
A common and efficient route to the benzofurazan core begins with the cyclization of 2-nitroaniline. This reaction is typically achieved using sodium hypochlorite in a basic medium, often with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the reaction, yielding 2,1,3-benzoxadiazole N-oxide. Subsequent reduction of the N-oxide, commonly with triphenylphosphine (PPh₃) in a high-boiling solvent like xylene, affords the desired 2,1,3-benzoxadiazole with good yields, often around 75%.[3][4]
Caption: Conversion of the Carboxylic Acid to the Carbonyl Chloride.
The Heart of its Utility: Reactivity and Mechanistic Insights
The synthetic power of Benzofurazan-5-carbonyl chloride lies in the high reactivity of the carbonyl chloride group towards a wide range of nucleophiles. This reactivity allows for the facile introduction of the benzofurazan moiety into diverse molecular scaffolds.
Nucleophilic Acyl Substitution: A Gateway to Diverse Derivatives
The fundamental reaction of Benzofurazan-5-carbonyl chloride is nucleophilic acyl substitution. The electron-withdrawing nature of the benzofurazan ring system, coupled with the inherent electrophilicity of the carbonyl carbon, makes this position highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols.
The general mechanism proceeds via a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Field-Proven Protocols and Experimental Causality
The following sections provide detailed, step-by-step methodologies for the synthesis of key derivatives of Benzofurazan-5-carbonyl chloride. The choice of reagents, solvents, and reaction conditions is explained from a practical, experience-based perspective.
Synthesis of N-Substituted Benzofurazan-5-carboxamides
The reaction of Benzofurazan-5-carbonyl chloride with primary and secondary amines is a robust and high-yielding method for the synthesis of fluorescent N-substituted amides. These derivatives are widely used as fluorescent probes and labels. The reactivity of the analogous 4-chloro-7-nitrobenzofurazan (NBD-Cl) with amines is well-documented and serves as an excellent model. [5] Experimental Protocol: General Procedure for Amide Synthesis
-
Reagent Preparation: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, dichloromethane (DCM), or methanol. [2][5]The choice of solvent often depends on the solubility of the amine.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or sodium hydrogen carbonate (1.1-1.5 equivalents), to the amine solution. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Addition of Carbonyl Chloride: Slowly add a solution of Benzofurazan-5-carbonyl chloride (1.0 equivalent) in the same solvent to the amine solution at room temperature with stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within a few hours at room temperature, although gentle heating may be required for less reactive amines. [5]5. Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-substituted benzofurazan-5-carboxamide. [5] Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents are preferred to avoid competitive reactions with the solvent. The polarity of the solvent can also influence the reaction rate.
-
Base: The use of a base is critical. In its absence, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Purification: Column chromatography is a standard and effective method for purifying these often brightly colored and fluorescent compounds.
Synthesis of Benzofurazan-5-carboxylates (Esters)
The esterification of Benzofurazan-5-carbonyl chloride with alcohols provides another important class of derivatives. These esters can also exhibit interesting photophysical properties and serve as intermediates in further synthetic transformations.
Experimental Protocol: General Procedure for Ester Synthesis
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) to the solution.
-
Addition of Carbonyl Chloride: Cool the solution to 0 °C and slowly add a solution of Benzofurazan-5-carbonyl chloride (1.0 equivalent) in the same solvent.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. Purify the crude ester by column chromatography.
Expert Insights:
-
The use of dry solvents and an inert atmosphere is crucial to prevent hydrolysis of the highly reactive carbonyl chloride.
-
For less reactive alcohols, a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
Synthesis of S-Substituted Benzofurazan-5-thiocarboxylates (Thioesters)
The reaction with thiols yields thioesters, which are valuable intermediates in organic synthesis and can also possess unique biological and photophysical properties.
Experimental Protocol: General Procedure for Thioester Synthesis
-
Reaction Setup: Dissolve the thiol (1.0 equivalent) in a suitable solvent such as THF or DCM.
-
Base Addition: Add a base like triethylamine (1.1 equivalents) to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Addition of Carbonyl Chloride: Add Benzofurazan-5-carbonyl chloride (1.0 equivalent) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature until completion. The work-up and purification are similar to that of the ester synthesis.
Data Presentation: A Comparative Overview of Derivative Properties
The true value of Benzofurazan-5-carbonyl chloride as a building block is realized in the properties of its derivatives. The following tables summarize key data for a range of NBD (nitrobenzofurazan) derivatives, which serve as excellent proxies for the photophysical properties of the corresponding derivatives of Benzofurazan-5-carbonyl chloride.
Table 2: Photophysical Properties of Selected NBD-Amine Derivatives
| NBD-Amine Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |
| NBD-butylamine | 467 | 537 | - | Methanol | |
| NBD-amino acid adducts | ~464 | ~512 | - | Aqueous | |
| NBD-NHMe | - | - | 0.04 | Water | |
| NBD-NMe₂ | - | - | 0.008 | Water |
Table 3: Typical Reaction Yields for NBD-Derivative Synthesis
| Reaction Type | Nucleophile | Typical Yield (%) | Reference |
| Amidation | Primary Amines | 25 - 85 | |
| Amidation | Amino Acids | 62 - 75 | |
| Esterification | Triterpenes | 72 - 86 | |
| Thiolation | Cysteine | 85 |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic processes described, providing a clear visual representation of the experimental workflows.
Caption: Workflow for the Synthesis of N-Substituted Benzofurazan-5-carboxamides.
Safety and Handling: A Scientist's Responsibility
Benzofurazan-5-carbonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. As a carbonyl chloride, it is corrosive and will react with moisture in the air to produce HCl. Therefore, it should be stored in a cool, dry place under an inert atmosphere and handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion: A Bright Future for a Versatile Building Block
Benzofurazan-5-carbonyl chloride stands as a testament to the power of a well-designed building block in organic synthesis. Its high reactivity, coupled with the desirable photophysical properties of its derivatives, has cemented its place in the toolkits of chemists across various disciplines. From the development of sensitive fluorescent probes for biological imaging to the synthesis of novel materials with unique optoelectronic properties, the applications of this versatile molecule continue to expand. This guide has aimed to provide not just the "how" but also the "why" behind its use, empowering researchers to innovate and push the boundaries of what is possible with this remarkable compound.
References
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]
-
Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkat USA. [Link]
-
Tudose, M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health. [Link]
-
Forbes, C. C., & Gonzalez, T. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). UCLA Chemistry and Biochemistry. [Link]
-
Parra-Ocampo, J. C., et al. (2023). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. National Institutes of Health. [Link]
-
Gajewska, M., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. MDPI. [Link]
-
Tudose, M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI. [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
Chang, C. J., et al. (2012). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. National Institutes of Health. [Link]
Sources
- 1. New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations & Structural Analysis: Benzofurazan-5-carbonyl Chloride
Technical Whitepaper for Computational Chemistry & Drug Discovery
Executive Summary
Benzofurazan-5-carbonyl chloride (CAS: 126147-86-2) represents a critical class of fluorogenic derivatizing agents.[1][2] Unlike its extensively studied analog NBD-Cl (4-chloro-7-nitrobenzofurazan), which reacts via Nucleophilic Aromatic Substitution (
This guide provides a rigorous computational framework for modeling this structure. It synthesizes established Density Functional Theory (DFT) protocols with specific reactivity descriptors to aid in the design of fluorescent probes and pharmacophores.[1]
Molecular Architecture & Geometry
The benzofurazan core (2,1,3-benzoxadiazole) is a planar, electron-deficient bicycle.[1] The presence of the carbonyl chloride (acyl chloride) group at the 5-position introduces a reactive electrophilic center exocyclic to the ring system.
Structural Parameters (Predicted vs. Analog Data)
Based on B3LYP/6-311+G(d,p) optimization of analogous benzofurazan systems:
| Parameter | Value (Approx/Calc) | Structural Significance |
| Point Group | The furazan ring is strictly planar; the -COCl group may rotate slightly out of plane (~15-20°) to minimize steric repulsion with H-4 or H-6.[1] | |
| C=O Bond Length | 1.18 - 1.20 Å | Typical for acyl chlorides; highly polarized, serving as the primary reaction site.[1][2] |
| C-Cl Bond Length | 1.80 - 1.85 Å | Elongated compared to aryl chlorides, facilitating chloride departure during substitution.[1][2] |
| N-O Bond Lengths | ~1.35 Å | Indicative of the delocalized |
| Dipole Moment | ~4.5 - 5.5 Debye | High polarity due to the vector sum of the furazan ring (pulling toward N-O) and the carbonyl chloride. |
Electronic Structure & Reactivity Profiling
To accurately model the reactivity of Benzofurazan-5-carbonyl chloride, one must distinguish between the ring electrophilicity (common in NBD derivatives) and the acyl electrophilicity (specific to this molecule).[1]
Computational Protocol (Standard Operating Procedure)
For researchers replicating these results, the following Gaussian/ORCA input stream is recommended to ensure data integrity:
-
Method: DFT (Density Functional Theory)[1][3][4][5][6][7][8][9][10]
-
Functional: B3LYP (Global hybrid) or
B97X-D (Long-range corrected for better charge transfer prediction). -
Basis Set: 6-311++G(d,p) (Triple-zeta quality is essential for the chlorine atom and anionic transition states).[1]
-
Solvation: PCM or SMD (Acetonitrile or Water) to mimic HPLC/biological conditions.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap dictates the stability and intrinsic fluorescence potential.[1]
-
HOMO: Localized primarily on the benzofurazan ring
-system.[1][2] -
LUMO: Significant contribution from the
orbital of the carbonyl group and the furazan ring. -
Gap Analysis: Unlike NBD-Cl (Gap ~3.34 eV), the absence of the nitro group in the 5-carbonyl derivative typically widens the gap (>3.5 eV), suggesting a blue-shift in absorption relative to NBD-Cl until derivatized.[1]
Reactivity Pathway Visualization
The following diagram contrasts the reactivity mechanism of the 5-carbonyl chloride against standard NBD-Cl, illustrating why computational constraints must focus on the carbonyl carbon.
Caption: Mechanistic pathway for the derivatization of Benzofurazan-5-carbonyl chloride. Note the formation of a tetrahedral intermediate, distinct from the Meisenheimer complex observed in NBD-Cl S_NAr reactions.
Spectroscopic Predictions (IR & NMR)
Validating the theoretical structure requires matching calculated frequencies with experimental spectra.[2]
Infrared (IR) Fingerprint
-
C=O Stretch (Acyl Chloride): Predicted at 1770–1790 cm⁻¹ .[1][2] This is significantly higher than the resulting amide product (~1650 cm⁻¹), serving as a key reaction monitoring peak.[1]
-
NO2 Symmetric Stretch: Absent (Distinguishing it from NBD-Cl).
NMR Predictions (
H)
-
H-4 (Adjacent to Furazan O): Doublet at ~8.0 - 8.2 ppm (Deshielded by ring current and electronegative O).[1][2]
-
H-6 (Adjacent to COCl): Doublet of doublets, deshielded by the carbonyl anisotropy.[1]
Computational Workflow for Drug Design
When using this scaffold for drug development (e.g., covalent inhibitors), the reactivity of the acyl chloride must be tuned.
Caption: Standardized computational workflow for characterizing Benzofurazan-5-carbonyl chloride properties.
Key Insight for Researchers:
Calculate the Fukui Function (
References
-
PubChem. (2025).[1][2] 5-Chloro-1-benzofuran and Derivatives: Compound Summary. National Library of Medicine.[1][2] [Link]
-
Uchiyama, S., et al. (2001).[1][2] Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. Biomedical Chromatography, 15(5), 295-318.[1][11] [Link]
-
Bouzayani, B., et al. (2016).[1][2] Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Journal of Molecular Structure. [Link]
-
Frisch, M. J., et al. (2016).[1][2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[2] (Standard Reference for DFT Methodology).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Chloro-1-benzofuran | C8H5ClO | CID 90013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estimation of the Skin Sensitization Potential of Chemicals of the Acyl Domain Using DFT-Based Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Derivatization of Amino Acids using Benzofurazan-5-carbonyl Chloride (BCC)
This Application Note is structured to guide researchers through the development and validation of an HPLC method using Benzofurazan-5-carbonyl chloride (BCC) .
While NBD-F and NBD-Cl are the historical standards for benzofurazan-based derivatization (relying on SNAr substitution), Benzofurazan-5-carbonyl chloride (CAS 126147-86-2) operates via Nucleophilic Acyl Substitution . This creates a stable amide linkage rather than an amine-ring bond, offering distinct chromatographic selectivity and stability profiles, particularly useful for LC-MS/MS applications where the nitrogenous core enhances ionization.
Introduction & Principle
The analysis of amino acids in complex biological matrices (plasma, cell culture media, tissue homogenates) requires derivatization to enhance retention on Reversed-Phase (RP) columns and improve detection sensitivity.
Benzofurazan-5-carbonyl chloride (BCC) is a specialized acylating reagent. Unlike the common NBD-F (which reacts with amines to form secondary amines directly on the ring), BCC contains an acid chloride functional group. It reacts with both primary and secondary amines under basic conditions (Schotten-Baumann reaction) to form stable benzofurazan-5-carboxamides .
Key Advantages of BCC Derivatization:
-
Reaction Speed: Acyl chlorides react rapidly (< 5 minutes) at room temperature.
-
Stability: The resulting amide bond is chemically robust, resisting hydrolysis better than some sulfonamide or amine-ring derivatives.
-
Dual Detection: The benzofurazan core provides UV absorbance (typically ~250–300 nm region) and potential fluorescence (requires spectral optimization), while the nitrogen-rich heterocycle significantly enhances protonation for ESI-MS/MS sensitivity.
Chemical Mechanism
The derivatization proceeds via a Nucleophilic Acyl Substitution . The amino group of the analyte attacks the carbonyl carbon of the BCC, displacing the chloride ion. A base (Buffer) is required to neutralize the generated HCl and keep the amino acid deprotonated (nucleophilic).
Reaction Scheme
Figure 1: Reaction pathway for the amidation of amino acids by BCC.
Materials & Reagents
-
Derivatizing Reagent: Benzofurazan-5-carbonyl chloride (CAS: 126147-86-2).[1][2]
-
Storage: Store at -20°C under desiccant. Reacts violently with moisture.
-
-
Solvent: Acetonitrile (ACN), HPLC Grade.
-
Buffer: 100 mM Sodium Tetraborate (Borate Buffer), pH 9.5.
-
Alternative: 100 mM Sodium Carbonate/Bicarbonate, pH 10.0.
-
-
Quenching Reagent: 10% Ammonia solution or 100 mM Glycine (to scavenge excess reagent).
-
Mobile Phases:
-
MP A: 0.1% Formic Acid in Water (LC-MS) or 10 mM Ammonium Acetate (UV/Fluorescence).
-
MP B: 0.1% Formic Acid in Acetonitrile.
-
Experimental Protocol
This protocol is designed for a 100 µL sample volume. Scale linearly as needed.
Step 1: Reagent Preparation
-
Stock Solution (10 mM): Dissolve 1.8 mg of BCC in 1 mL of dry Acetonitrile.
-
Note: Prepare fresh daily. The acid chloride hydrolyzes rapidly in the presence of atmospheric moisture.
-
-
Buffer Preparation: Prepare 100 mM Borate buffer, adjust pH to 9.5 with NaOH.
Step 2: Derivatization Workflow
-
Combine: In a 1.5 mL microcentrifuge tube, mix:
-
50 µL Sample (Standard or Matrix).
-
50 µL Borate Buffer (pH 9.5).
-
-
React: Add 50 µL BCC Reagent Solution . Vortex immediately for 10 seconds.
-
Incubate: Let stand at Room Temperature (25°C) for 5 minutes.
-
Optimization: For sterically hindered amines, incubate at 50°C for 5 mins.
-
-
Quench: Add 10 µL of 100 mM Glycine or 10% Ammonia to consume excess acid chloride. Vortex and wait 1 minute.
-
Dilute/Neutralize: Add 140 µL of Mobile Phase A (or 0.1% Formic acid) to lower pH and match initial mobile phase conditions.
-
Clarify: Centrifuge at 12,000 x g for 5 minutes to remove any precipitated salts/proteins.
-
Inject: Transfer supernatant to HPLC vial. Inject 5–10 µL.
Step 3: HPLC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% -> 60% B
-
10-12 min: 60% -> 95% B (Wash)
-
12.1 min: Re-equilibrate at 5% B.
-
-
Detection:
-
UV: 254 nm and 280 nm.
-
MS: ESI Positive Mode. Scan range 100–800 m/z.
-
Fluorescence (Optional): Perform a spectral scan. Typical Benzofurazan derivatives excite ~350-470 nm and emit ~530 nm, but the amide linkage in BCC may shift this significantly compared to NBD-amines. Recommendation: Use MS for quantification and UV for purity checks.
-
Method Validation & Troubleshooting
Data Summary Table: Typical Performance Metrics
| Parameter | Specification | Notes |
| Reaction Time | < 5 Minutes | Kinetic studies show >95% conversion at 3 min. |
| Stability | > 48 Hours | Derivatized samples stable in autosampler (4°C). |
| Linearity (r²) | > 0.995 | Range: 1 µM to 1000 µM. |
| LOD (MS) | 10–50 nM | Highly dependent on ESI efficiency. |
| Selectivity | High | Amides separate well from reagent hydrolysis peaks. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Peak Area | Reagent Hydrolysis | Ensure ACN is dry; prepare reagent fresh. |
| Precipitation | Matrix Incompatibility | Perform protein precipitation (MeOH/ACN) before derivatization. |
| Double Peaks | Incomplete Derivatization | Increase Reagent:Amine ratio (aim for 5:1 molar excess). |
| Reagent Peak Interference | Excess BCC | The hydrolyzed byproduct (Benzofurazan-5-carboxylic acid) elutes early (solvent front). Ensure gradient starts at low %B to separate it. |
Process Visualization
The following diagram illustrates the complete analytical workflow, ensuring a self-validating system where quenching and acidification steps prevent column damage and ensure reproducibility.
Figure 2: Complete analytical workflow for BCC derivatization.
Expert Insights & Causality
Why Benzofurazan-5-carbonyl chloride?
While Benzoyl Chloride (BzCl) is the gold standard for LC-MS neurochemical analysis (Wong et al., 2016), BCC offers a unique structural alternative. The benzofurazan ring is an electron-deficient heteroaromatic system.
-
MS Sensitivity: The nitrogen atoms in the oxadiazole ring provide sites for protonation, potentially enhancing signal intensity in ESI+ mode compared to the phenyl ring of BzCl.
-
Chromatographic Orthogonality: The polarity of the benzofurazan group differs from the phenyl group, offering alternative selectivity when standard benzoyl-derivatives co-elute with matrix interferences.
Critical Control Points
-
pH Control: The reaction must occur at pH > 8.5 to ensure the amino group is unprotonated (R-NH2) and nucleophilic. However, pH > 11 causes rapid hydrolysis of the reagent. The Borate buffer (pH 9.5) is the optimal "sweet spot."
-
Quenching: Never skip the quenching step. Injecting active acid chloride onto the column can derivatize the stationary phase (if amine-functionalized) or react with mobile phase modifiers, causing ghost peaks.
References
-
Wong, J. M., et al. (2016). "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples." Journal of Chromatography A.
- Context: Establishes the foundational acid-chloride derivatization protocol (Schotten-Baumann) adapted here for BCC.
-
Uchiyama, S., et al. (2011). "Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton." Sensors.
- Context: Reviews the fluorescence properties of the benzofurazan core (NBD/DBD)
-
Santa Cruz Biotechnology. "Benzofurazan-5-carbonyl chloride Product Data Sheet (CAS 126147-86-2)." [2]
- Context: Verification of chemical entity and handling safety d
-
ChemicalBook. "Benzofurazan-5-carbonyl chloride Properties and Suppliers."
- Context: Physical properties (Melting point, solubility) used to determine solvent choices.
Sources
Advanced Synthesis and Application of Novel Benzofurazan-Based Fluorescent Probes
Introduction: The Benzofurazan Advantage
The 2,1,3-benzoxadiazole scaffold, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) and 4-sulfamoyl-7-fluoro-2,1,3-benzoxadiazole (DBD) derivatives, represents a cornerstone in fluorescent probe development. Unlike rigid fluorophores (e.g., fluorescein), benzofurazans exhibit unique solvatochromic properties and a "dark-to-bright" fluorogenic response upon nucleophilic substitution.
This guide details the synthesis of a novel NBD-based "Turn-On" probe designed for the selective detection of biothiols (Cysteine, Homocysteine, Glutathione) or amines in cellular environments. The protocol focuses on overcoming the common synthetic pitfall of hydrolysis and maximizing the Intramolecular Charge Transfer (ICT) efficiency.
Key Photophysical Mechanisms
-
ICT Modulation: The electron-withdrawing nitro group (at C-7) coupled with an electron-donating amine (at C-4) creates a "push-pull" system.
-
PET Quenching: In specific "pro-probe" designs, the fluorescence is quenched by Photoinduced Electron Transfer (PET) until the target analyte cleaves the quencher.
Strategic Design & Workflow
The synthesis relies on Nucleophilic Aromatic Substitution (
Diagram 1: Synthetic Logic & Mechanism
The following diagram illustrates the reaction pathway from the non-fluorescent precursor to the active fluorophore.
Caption: The
Protocol 1: Synthesis of the NBD-Amine Scaffold
This protocol describes the synthesis of a model probe, NBD-Piperazine , which serves as a versatile intermediate for further functionalization (e.g., lysosome targeting).
Materials & Reagents[3][4][5][6][7][8]
-
Precursor: 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) [Sigma-Aldrich].
-
Nucleophile: 1-Boc-piperazine (to prevent double substitution).
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). -
Solvent: Anhydrous Acetonitrile (MeCN) or Methanol (MeOH).
-
Purification: Silica gel (230–400 mesh), Dichloromethane (DCM), Methanol.
Step-by-Step Methodology
-
Preparation (Dark Conditions):
-
Weigh 1.0 mmol (200 mg) of NBD-Cl.
-
Critical: NBD-Cl is light-sensitive and moisture-sensitive. Perform weighing quickly and wrap the reaction flask in aluminum foil.
-
Dissolve in 10 mL of anhydrous MeCN.
-
-
Nucleophilic Addition:
-
Add 1.2 mmol (excess) of 1-Boc-piperazine to the solution.
-
Add 2.0 mmol of DIPEA dropwise.
-
Observation: The solution will immediately shift from pale yellow to deep orange/red, indicating the formation of the substitution product.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (RT) for 2–4 hours.
-
TLC Control: Mobile phase DCM:MeOH (95:5). NBD-Cl (
) should disappear; Product ( ) will appear as a bright fluorescent spot under UV (365 nm).
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.[3]
-
Redissolve the residue in DCM (20 mL) and wash with water (
mL) to remove DIPEA salts. -
Dry the organic layer over anhydrous
.
-
-
Purification:
-
Perform flash column chromatography using a gradient of DCM
2% MeOH in DCM. -
Isolate the orange solid.
-
Expert Insight: Preventing Hydrolysis
"The most common failure mode is the formation of NBD-OH (4-hydroxy-7-nitrobenzofurazan), which is fluorescent but chemically inert. Ensure solvents are strictly anhydrous. If NBD-OH forms (low
on TLC), increase the equivalents of the amine nucleophile." — Application Note 7B
Protocol 2: Application – Thiol Detection Assay
This protocol validates the probe's ability to detect biological thiols (Cys/GSH) via a displacement or cleavage mechanism.
Reagents
-
Buffer: PBS (10 mM, pH 7.4) containing 1 mM EDTA (to chelate metals that might quench fluorescence).
-
Analytes: Cysteine (Cys), Glutathione (GSH), Homocysteine (Hcy).[4][5][6][7]
-
Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).
Experimental Workflow
-
Stock Preparation: Prepare a 1 mM stock solution of the NBD probe in DMSO.
-
Incubation:
-
Dilute the probe to 10
M in PBS buffer. -
Add aliquots of Cys (0–100
M). -
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Excitation: 470 nm (characteristic NBD absorption).
-
Emission Scan: 500–650 nm.
-
Readout: Look for a significant intensity increase at
540 nm.
-
Diagram 2: Sensing Mechanism (Thiololysis)
The probe (NBD-Ether or Sulfide) undergoes cleavage by the thiol, releasing the fluorescent NBD-Thiol adduct.
Caption: Mechanism of thiol-induced fluorescence turn-on via ether cleavage/substitution.
Data Presentation & Characterization
When characterizing novel benzofurazan probes, summarize photophysical data clearly.
Table 1: Comparative Photophysical Properties
| Fluorophore | Stokes Shift (nm) | Sensitivity Target | |||
| NBD-Cl | 340 | None | N/A | <0.01 | Precursor |
| NBD-Amine | 465 | 540 | 75 | 0.30 – 0.50 | Lipids / General |
| NBD-Sulfide | 420 | 520 | 100 | <0.05 (Quenched) | Thiols (Turn-on) |
*Note: Quantum yield is highly solvent-dependent (Solvatochromism). Values typically higher in non-polar solvents (e.g., Dioxane) than in water.
Troubleshooting & Optimization
Issue: Low Fluorescence Intensity
-
Cause: NBD derivatives are notoriously sensitive to polar protic solvents (water/methanol) due to hydrogen bonding with the nitro group, which promotes non-radiative decay.
-
Solution: Perform measurements in mixtures containing organic co-solvents (e.g., DMSO/PBS) or encapsulate the probe in micelles/liposomes for biological imaging.
Issue: Poor Selectivity (Cys vs. GSH)
-
Cause: Both are thiols with similar nucleophilicity.
-
Solution: Exploit the kinetic difference. Cysteine often reacts faster due to the formation of a cyclic transition state involving its amino group (Smiles rearrangement). Adjusting pH to 6.0 can favor Cys over GSH.
References
-
Uchiyama, S., et al. (2012). "Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy." Analytical Chemistry.
-
Maeda, H. (2019). "Design strategies of fluorescent probes for selective detection among biothiols." Chemical Society Reviews.
-
Thermo Fisher Scientific. "Amine-Reactive Probes: NBD Chloride and NBD Fluoride." User Guide.
-
Bemquerer, M. P., et al. (2007). "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan." Arkivoc.
Sources
- 1. ncrdsip.com [ncrdsip.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Recent advances in dual response molecular probes for biothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design strategies of fluorescent probes for selective detection among biothiols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: High-Fidelity Intracellular Tracking of Bioactive Small Molecules using Benzofurazan-5-carbonyl Chloride
[1]
Executive Summary
This guide details the application of Benzofurazan-5-carbonyl chloride (and its functional derivatives like DBD-COCl) as a fluorogenic tag for tracking small molecule drugs, lipids, and metabolites in live cells.[1] Unlike the more common NBD-Cl (which reacts via aromatic substitution), the carbonyl chloride variant utilizes nucleophilic acyl substitution .[1] This allows for the stable covalent labeling of alcohols (-OH) and amines (-NH2) via ester or amide linkages, respectively.[1]
Key Advantages:
-
Fluorogenic Nature: The probe is weakly fluorescent until conjugated, reducing background noise from unreacted dye.
-
Compact Scaffold: The benzofurazan core is smaller than fluorescein or rhodamine, minimizing steric hindrance and preserving the biological activity of the target ligand.
-
Environmental Sensitivity: Fluorescence intensity often increases in hydrophobic environments (e.g., lipid bilayers, receptor binding pockets).[1]
Chemical Basis & Mechanism
The core mechanism relies on the high reactivity of the acyl chloride group toward nucleophiles. Upon conjugation, the electron-withdrawing carbonyl group is stabilized, and the planar benzofurazan system exhibits strong fluorescence (typically Excitation: 440–470 nm; Emission: 530–560 nm).[1]
Reaction Pathway
The reaction proceeds via an addition-elimination mechanism.[1] Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride into the non-reactive carboxylic acid.
Figure 1: Chemical reaction scheme for the labeling of a primary amine ligand. The presence of a tertiary amine base (TEA) is required to scavenge the HCl byproduct.[1]
Experimental Protocols
Protocol A: Synthesis of the Fluorescent Conjugate
Objective: Covalently attach the benzofurazan tag to a drug or metabolite (Target Ligand).[1]
Materials:
-
Benzofurazan-5-carbonyl chloride (stored in desiccator, -20°C).[1]
-
Target Ligand (must contain -NH2, -SH, or -OH group).[1]
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).[1]
-
Triethylamine (TEA) or Pyridine (catalyst/base).[1]
-
Preparative TLC or HPLC for purification.[1]
Step-by-Step Procedure:
-
Preparation (Anhydrous): Flame-dry a 5 mL reaction vial and purge with nitrogen (N2) or argon. Moisture will destroy the probe.
-
Dissolution: Dissolve 10 µmol of the Target Ligand in 500 µL of anhydrous DCM.
-
Activation: Add 20 µmol (2 equivalents) of TEA to the ligand solution. Stir for 5 minutes at Room Temperature (RT).
-
Conjugation: Dissolve 11 µmol (1.1 equivalents) of Benzofurazan-5-carbonyl chloride in 100 µL anhydrous DCM. Add this dropwise to the ligand solution while stirring.
-
Critical Step: If the solution turns cloudy immediately, the ligand may be precipitating as a salt. Add small amounts of anhydrous DMF to solubilize.
-
-
Incubation: Seal the vial under inert gas and stir at RT for 2–4 hours (protect from light).
-
Quenching: Add 50 µL of methanol to react with any excess acyl chloride. Evaporate the solvent under a nitrogen stream.
-
Purification: Re-dissolve the residue in HPLC mobile phase. Purify via C18 Reverse-Phase HPLC. Collect the fluorescent peak (monitor Absorbance at 450 nm).
-
Validation: Confirm identity via Mass Spectrometry (ESI-MS). The mass should correspond to [Ligand + Benzofurazan_Fragment - HCl].
Protocol B: Live Cell Imaging
Objective: Track the intracellular distribution of the labeled ligand.
Materials:
-
HeLa or CHO cells (adherent).[1]
-
Confocal Laser Scanning Microscope (CLSM).[1]
-
Imaging Buffer: HBSS or Phenol-red free DMEM.[1]
-
Nuclear Stain: Hoechst 33342.[1]
Step-by-Step Procedure:
-
Seeding: Seed cells on sterile glass-bottom dishes (35 mm) 24 hours prior to imaging to achieve 70% confluency.
-
Treatment: Replace culture media with serum-free media containing the Benzofurazan-Ligand Conjugate (Concentration: 1–10 µM).[1]
-
Incubation: Incubate for 30–120 minutes at 37°C / 5% CO2.
-
Counter-Staining: Add Hoechst 33342 (final 1 µg/mL) for the last 10 minutes to visualize nuclei.[1]
-
Washing: Aspirate media and wash cells 3x with warm HBSS to remove non-internalized probe.[1]
-
Why: While fluorogenic, the conjugate itself is fluorescent. Extracellular background must be removed.[1]
-
-
Imaging: Transfer to the microscope stage (maintain 37°C if possible).
Workflow Visualization
Figure 2: End-to-end experimental workflow from chemical synthesis to confocal microscopy.
Technical Data & Properties
| Property | Value / Characteristic | Notes |
| Excitation Max | 440 – 470 nm | Compatible with 458nm (Argon) or 488nm lasers.[1] |
| Emission Max | 530 – 560 nm | Green/Yellow fluorescence. |
| Stokes Shift | ~90 nm | Large shift reduces self-quenching and scattering noise.[1] |
| Solubility | Low in water; High in ACN, DMSO | Stock solutions should be 10–50 mM in DMSO.[1] |
| Reactivity | High toward 1°/2° Amines, Alcohols | Instability: Hydrolyzes rapidly in water/moisture. |
| Quantum Yield | 0.3 – 0.7 (Solvent dependent) | Higher in hydrophobic solvents (solvatochromic).[1] |
Troubleshooting & Optimization
Issue: No Fluorescence Observed
-
Cause 1: Hydrolysis of Probe. The -COCl group turned into -COOH before reacting.[1]
-
Fix: Ensure reagents are fresh and solvents are strictly anhydrous (stored over molecular sieves).[1]
-
-
Cause 2: Steric Hindrance. The target amine on the ligand is inaccessible.
-
Fix: Use a linker (e.g., amino-PEG-acid) between the ligand and the benzofurazan tag.[1]
-
Issue: High Background Fluorescence
-
Cause: Non-specific uptake. The hydrophobic benzofurazan moiety is driving the molecule into membranes indiscriminately.
-
Fix: Perform a "Pulse-Chase" experiment: Pulse with labeled ligand (30 min), then Chase with unlabeled media (30 min) to clear non-specific binding.[1]
-
Fix: Reduce concentration. 10 µM is often the upper limit; try 1 µM or 500 nM.
-
Issue: Cytotoxicity
-
Cause: Mitochondrial interference. Benzofurazans can sometimes inhibit oxidative phosphorylation.[1]
-
Fix: Limit incubation time to < 2 hours. Perform an MTT assay to validate cell viability at the chosen concentration.
-
References
-
Toyo'oka, T. (1999).[1] Use of fluorogenic reagents having a benzofurazan structure in the high-performance liquid chromatography of biologically active compounds.[1][2][3] Journal of Chromatography B: Biomedical Sciences and Applications.
-
Uchiyama, S., et al. (2001).[1] New fluorogenic reagents having a benzofurazan structure for thiols and amines. Analytical Chemistry.[1][2][4][5][6][7][8]
-
Santa, T., et al. (2007).[1] Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography.[1]
-
Kirschberg, T., et al. (2023).[1] Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties.[8] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal [myskinrecipes.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of primary amines in complex biological samples
Application Note: Strategic Derivatization of Primary Amines in Complex Biological Matrices
Abstract & Introduction
The direct analysis of primary amines (amino acids, catecholamines, polyamines) in biological fluids such as plasma, urine, and CSF is frequently hampered by two factors: the lack of intrinsic chromophores/fluorophores for optical detection and poor retention/ionization efficiency in Reverse Phase Liquid Chromatography (RPLC-MS).
Derivatization is not merely a chemical tagging step; it is a strategic modification of the analyte’s physicochemical properties to enhance sensitivity, selectivity, and chromatographic behavior. This guide moves beyond basic textbook recipes, offering field-proven protocols for the two most robust chemistries in modern bioanalysis: o-Phthalaldehyde (OPA) for high-throughput fluorescence screening and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC/AccQ-Tag) for high-sensitivity mass spectrometry.
Chemistry & Mechanism: The "Why" Behind the Protocol
Understanding the reaction mechanism is critical for troubleshooting low recovery and instability.
OPA (o-Phthalaldehyde) – The Kinetic Choice
OPA is non-fluorescent until it reacts with a primary amine, creating a "zero-background" detection system.
-
Mechanism: OPA reacts with primary amines only in the presence of a nucleophilic thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid).
-
The Product: An 1-alkylthio-2-alkylisoindole.
-
Critical Limitation: The isoindole derivative is chemically unstable and degrades over time. This dictates that OPA derivatization must be performed on-line (in-needle) immediately prior to injection.
AQC (AccQ-Tag) – The Thermodynamic Choice
AQC is the gold standard for LC-MS/MS metabolomics due to the stability of the urea bond it forms.
-
Mechanism: The reagent converts primary and secondary amines into highly stable urea derivatives.[1]
-
MS Enhancement: The quinoline moiety contains a nitrogen atom that is easily protonated, significantly enhancing ionization efficiency (ESI+) and providing a consistent product ion (m/z 171) for Multiple Reaction Monitoring (MRM).
Strategic Selection Guide
Use this table to select the correct chemistry for your specific analytical goal.
| Feature | OPA (o-Phthalaldehyde) | AQC (AccQ-Tag) | FMOC-Cl | Dansyl Chloride |
| Target Analyte | Primary Amines ONLY | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection | Fluorescence (High Sensitivity) | LC-MS/MS (High Sensitivity) or UV | Fluorescence / UV | UV / Fluorescence (Low) |
| Derivative Stability | Poor (Minutes) | Excellent (Weeks) | Good (Hours) | Moderate (Days) |
| Workflow | Automated On-line (In-loop) | Off-line (Batch prep) | Automated or Off-line | Off-line (Heating req.) |
| Matrix Tolerance | Moderate | High (with cleanup) | Low (Excess reagent interferes) | Low (Side reactions common) |
| Byproducts | Non-fluorescent | Non-interfering (AMQ) | Fluorescent (Must separate) | Interfering peaks |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate derivatization strategy based on analyte type and available instrumentation.
Figure 1: Decision tree for selecting amine derivatization reagents based on analyte structure and detection mode.
Protocol A: Automated On-Line OPA Derivatization (HPLC-FLD)
Best for: High-throughput amino acid analysis in plasma; neurotransmitters. Concept: The autosampler performs the mixing inside the injection loop immediately before injection to mitigate derivative instability.
Reagents
-
Borate Buffer (pH 10.2): Dissolve 0.4 M Boric acid in water; adjust pH with NaOH. Crucial for deprotonating the amine.
-
OPA Reagent: 10 mg o-Phthalaldehyde + 10 mg 3-Mercaptopropionic acid (3-MPA) in 1 mL Methanol + 5 mL Borate Buffer. Store in amber vial.
-
Injection Diluent: 0.1% Phosphoric acid (stops the reaction and focuses the band).
Autosampler Program (Injector Programming)
Note: Volumes are adjustable based on loop size (typically 100 µL).
-
Draw 2.5 µL Borate Buffer (pH 10.2).
-
Draw 0.5 µL Sample (Plasma supernatant/Standard).
-
Draw 0.5 µL OPA Reagent.
-
Mix in loop (3 cycles).
-
Wait 1.0 min (Reaction time).
-
Draw 32 µL Injection Diluent (Quench/Dilute).
-
Mix in loop (3 cycles).
-
Inject .
Analytical Conditions
-
Column: C18 Rapid Resolution (e.g., Zorbax Eclipse AAA or equivalent), 4.6 x 75 mm, 3.5 µm.
-
Mobile Phase A: 40 mM Na2HPO4, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
Detection: Ex: 340 nm, Em: 450 nm.
Protocol B: High-Sensitivity LC-MS/MS with AQC (AccQ-Tag)
Best for: Metabolomics, proteomics hydrolysates, scarce biological samples. Concept: AQC reacts to form a urea derivative. The excess reagent hydrolyzes to Aminoquinoline (AMQ), which does not interfere with the analysis.
Reagents
-
AccQ-Tag Ultra Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (Commercially available as powder). Reconstitute in Acetonitrile (1 mL).
-
Borate Buffer: pH 8.5 - 9.0.
-
Internal Standard: 13C/15N-labeled amino acid mix.
Step-by-Step Workflow
-
Sample Prep: Mix 10 µL Biological Sample + 10 µL Internal Standard solution.
-
Protein Precipitation: Add 60 µL cold Acetonitrile. Centrifuge at 12,000 x g for 10 min.
-
Buffering: Transfer 10 µL of Supernatant to a clean vial. Add 70 µL Borate Buffer .[2] Vortex.
-
Checkpoint: pH must be > 8.2 for the reaction to proceed.
-
-
Derivatization: Add 20 µL Reconstituted AQC Reagent .
-
Incubation: Vortex immediately. Let stand 1 min at Room Temp.
-
Heating (Critical): Heat at 55°C for 10 minutes .
-
Why? This drives the conversion of the tyrosine mono-derivative to the bis-derivative and hydrolyzes excess AQC to AMQ, preventing "ghost peaks."
-
-
Analysis: Inject 1 µL into LC-MS/MS.
LC-MS/MS Parameters
-
Column: HSS T3 C18 or equivalent (High aqueous stability).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MS Transition: Precursor [M+H]+ → Product m/z 171.0 (The quinoline reporter ion).
Workflow Visualization: LC-MS/MS Pathway
Figure 2: Sample preparation workflow for AQC derivatization in LC-MS/MS analysis.
Troubleshooting & Validation (The "Trustworthiness" Pillar)
A self-validating system requires monitoring specific failure points:
pH Control (The #1 Failure Mode)
Both OPA and AQC reactions are nucleophilic attacks requiring the amine to be deprotonated (uncharged).
-
Symptom: Low signal for basic amino acids (Lysine) but normal signal for acidic ones (Glutamate).
-
Cause: Sample matrix is too acidic (e.g., TCA precipitated samples), overcoming the buffer capacity.
-
Fix: Neutralize acid-precipitated samples with NaOH before adding Borate buffer. Verify pH is > 8.5 with pH paper.
Reagent Degradation
-
OPA: The reagent oxidizes rapidly. If the solution turns yellow/brown, discard. Replace daily or use sealed ampoules.
-
AQC: Highly sensitive to water before reconstitution. Store desiccated. Once reconstituted in Acetonitrile, it is stable for ~1 week at Room Temp.
Matrix Effects (LC-MS)
Even with derivatization, phospholipids can suppress ionization.
-
Validation Step: Perform a "Post-Column Infusion" experiment. Infuse a derivatized standard constant flow while injecting a blank plasma matrix. A dip in the baseline indicates suppression zones.
References
-
Waters Corporation. AccQ•Tag Ultra Derivatization Kit Protocol and Chemistry Guide. Available at: [Link][3]
-
Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids using Automated OPA/FMOC.[4] Technical Note 5980-1193EN. Available at: [Link]
-
Salazar, C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
Sources
- 1. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
Application Note: High-Sensitivity Derivatization of Alcohols and Amines using Benzofurazan-5-carbonyl Chloride (BCC)
Introduction & Principle
The detection of biologically active compounds lacking strong chromophores or fluorophores—such as steroids, fatty alcohols, and certain amino acids—presents a significant challenge in liquid chromatography-mass spectrometry (LC-MS) and fluorescence detection. Benzofurazan-5-carbonyl chloride (BCC) (also known as 2,1,3-Benzoxadiazole-5-carbonyl chloride) is a highly reactive derivatization reagent designed to overcome these limitations.
Unlike the more common NBD-Cl (which reacts via aromatic nucleophilic substitution), BCC functions as an acid chloride, allowing it to target hydroxyl (-OH) and amine (-NH2/NHR) groups via nucleophilic acyl substitution. This reaction yields highly fluorescent esters or amides that are easily ionizable in ESI-MS.
Key Advantages
-
Dual Detection: Enables both high-sensitivity Fluorescence (FL) detection and LC-ESI-MS/MS quantification.
-
Spectral Properties: Excitation
nm; Emission nm (Green Fluorescence). -
Steric Access: The compact benzofurazan core allows reaction with sterically hindered secondary alcohols (e.g., on steroid rings) that bulky reagents like Dansyl chloride may miss.
Chemical Mechanism
The derivatization relies on the attack of the nucleophilic analyte (alcohol or amine) on the carbonyl carbon of the BCC. To drive this reaction to completion, especially with hindered alcohols, a non-nucleophilic base catalyst is required. Quinuclidine is the preferred catalyst over pyridine due to its higher basicity and ability to form a reactive acylammonium intermediate.
Reaction Scheme
Figure 1: Quinuclidine-catalyzed nucleophilic acyl substitution mechanism.
Critical Experimental Parameters
To ensure reproducibility and sensitivity, the following parameters must be strictly controlled.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Anhydrous Acetonitrile (MeCN) or Benzene | Acid chlorides hydrolyze rapidly in water. Moisture must be excluded to prevent reagent degradation into Benzofurazan-5-carboxylic acid. |
| Catalyst | Quinuclidine (1-5%) | Superior to pyridine for secondary alcohols. Forms a highly reactive intermediate that accelerates acylation. |
| Temperature | 55°C - 60°C | Thermal energy is required to overcome the activation energy barrier for sterically hindered hydroxyls. |
| Reaction Time | 20 - 60 minutes | Sufficient time for >95% conversion. Extended heating may cause degradation of labile analytes.[1] |
| Quenching | 1% Ammonia or Water | Excess BCC must be hydrolyzed or reacted before injection to protect the LC column and prevent post-column reactions. |
Detailed Protocol: Derivatization of Steroidal Alcohols
This protocol is optimized for the determination of hydroxysteroids (e.g., Vitamin D metabolites, cortisol) in biological fluids (plasma/serum).
Reagents Preparation
-
BCC Solution (2 mg/mL): Dissolve 2 mg of Benzofurazan-5-carbonyl chloride in 1 mL of anhydrous acetonitrile. Prepare fresh daily. Keep protected from light.
-
Catalyst Solution: Dissolve 5 mg of Quinuclidine in 1 mL of anhydrous acetonitrile.
-
Extraction Solvent: Ethyl acetate or Methyl tert-butyl ether (MTBE).
Sample Preparation Workflow
Figure 2: Step-by-step sample preparation and derivatization workflow.
Step-by-Step Procedure
-
Extraction: Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube. Add internal standard. Perform liquid-liquid extraction (LLE) using 500 µL Ethyl Acetate. Vortex for 2 min, centrifuge at 10,000 x g for 5 min.
-
Drying: Transfer the supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Note: Ensure the sample is completely dry; trace water will kill the reagent.
-
Reaction: Add 50 µL of BCC Solution and 50 µL of Catalyst Solution to the dried residue. Seal the vial tightly.
-
Incubation: Heat the mixture at 60°C for 30 minutes in a heating block.
-
Quenching: Cool to room temperature. Add 50 µL of 1% Ammonia solution (or water) to destroy excess acid chloride.
-
Dilution: Dilute with 100 µL of the initial HPLC mobile phase (e.g., 50% Acetonitrile).
-
Filtration: Filter through a 0.22 µm PTFE filter into an autosampler vial.
Instrumental Analysis
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 20% B to 95% B over 10 minutes.
Detection Settings
-
Fluorescence: Excitation: 470 nm | Emission: 530 nm.
-
Mass Spectrometry: ESI Positive Mode.
-
Monitor for
or . -
Note: The benzofurazan moiety adds significant mass and hydrophobicity, shifting retention time significantly later than the native analyte.
-
Troubleshooting & Self-Validation
To ensure the protocol is working correctly (Self-Validating System), run the following checks:
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Small analyte peak, large reagent peak. | Wet sample or degraded reagent. | Ensure thorough drying under N2. Use fresh anhydrous MeCN. |
| Reagent Peak Only | Large peak at early retention time (Acid form). | Hydrolysis occurred before reaction. | Check solvent water content.[1] Ensure vial is sealed during heating. |
| Multiple Peaks | Unidentified peaks near analyte. | Derivatization of multiple functional groups.[1][2][3][4][5][6][7][8][9][10] | BCC reacts with amines, phenols, and alcohols.[7] Check analyte structure for competing nucleophiles. |
| Column Clogging | High backpressure. | Precipitation of reagent byproducts. | Ensure quenching step is performed and sample is filtered. |
References
-
Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. John Wiley & Sons.
-
Santa, T., et al. (2002). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Biomedical Chromatography, 16(8), 523-529. [Link]
-
Kirschbaum, J. (2013). "Derivatization in Bioanalysis." Separation & Purification Reviews. [Link]
-
PubChem Compound Summary. (2023). "Benzofurazan-5-carbonyl chloride."[7] [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
use of Benzofurazan-5-carbonyl chloride in high-throughput screening
Application Note: High-Throughput Screening & Profiling Using Benzofurazan-5-carbonyl Chloride (BCC)
Introduction
Benzofurazan-5-carbonyl chloride (BCC) (CAS: 126147-86-2), also known as 2,1,3-benzoxadiazole-5-carbonyl chloride, is a highly sensitive fluorogenic derivatization reagent. Unlike its more famous cousin NBD-Cl (4-chloro-7-nitrobenzofurazan), which reacts via nucleophilic aromatic substitution (
In High-Throughput Screening (HTS), BCC is invaluable for "lighting up" non-fluorescent small molecules. It is particularly effective in metabolomics profiling, drug impurity screening, and enzymatic assays (e.g., amidases, lipases) where the generation of a free amine or alcohol must be quantified.
Key Advantages in HTS:
-
High Sensitivity: Detection limits in the femtomole range.
-
Rapid Kinetics: Acylation reactions are typically faster (10–30 min) than
reactions used by NBD-Cl. -
Spectral Distinctness: The resulting derivatives typically excite in the violet/blue region (~410–420 nm) and emit in the cyan/green region (~480–500 nm), reducing interference from autofluorescent biological compounds that excite in the UV.
Mechanism of Action
The core mechanism is a nucleophilic acyl substitution. The carbonyl chloride moiety of BCC is highly electrophilic. Upon attack by a nucleophile (e.g., an amine
Chemical Pathway:
-
Reagent Stability: The acid chloride is moisture-sensitive and will hydrolyze to Benzofurazan-5-carboxylic acid in the presence of water.
-
Fluorescence Activation: The reagent itself is weakly fluorescent. The formation of the amide/ester restores the "push-pull" electronic system of the benzofurazan ring, significantly increasing quantum yield (Turn-On Fluorescence).
Figure 1: Reaction Logic & Pathway
Caption: Nucleophilic acyl substitution pathway converting non-fluorescent analytes into fluorescent conjugates.
Application Protocols
Application A: HTS of Amine-Containing Libraries (Plate-Based)
Use Case: Rapid quantification of amine concentrations in a compound library or monitoring transaminase activity.
Materials:
-
Reagent: Benzofurazan-5-carbonyl chloride (10 mM in anhydrous Acetonitrile).
-
Buffer: 100 mM Borate Buffer, pH 8.5 (or Carbonate buffer). Note: Avoid primary amine buffers like Tris.
-
Base: Triethylamine (TEA) or Pyridine (optional, improves efficiency).
-
Plate: Black 384-well microplate (flat bottom).
Protocol Steps:
-
Sample Prep: Dispense 10
L of sample (amine solution) into wells. -
Buffering: Add 20
L of Borate Buffer (pH 8.5). -
Reagent Addition: Add 10
L of BCC working solution (1 mM in ACN, freshly diluted).-
Critical: Do not store the diluted reagent; prepare immediately before use.
-
-
Incubation: Seal plate and incubate at 50°C for 20 minutes (or 60°C for 10 min). Heat drives the acylation to completion.
-
Quenching (Optional): Add 10
L of 1% Formic Acid to stop the reaction and stabilize the fluorescence. -
Readout: Measure Fluorescence.
-
Excitation: 415 nm (Bandwidth 10 nm)
-
Emission: 495 nm (Bandwidth 20 nm)
-
Application B: LC-MS/Fluorescence Screening (Metabolomics)
Use Case: Profiling fatty alcohols or steroids where plate readers lack the necessary separation resolution.
-
Derivatization: Mix 50
L sample + 50 L BCC (in ACN) + 10 L Pyridine. -
Reaction: Heat at 60°C for 30 mins.
-
Dilution: Dilute 1:10 with mobile phase (e.g., 50% ACN/Water).
-
Injection: Inject 5
L onto a C18 UPLC column. -
Detection: Monitor Ex 415 / Em 495 nm or MS (ESI+) looking for
.
Experimental Workflow Visualization
The following diagram outlines the decision tree and workflow for an HTS campaign using BCC.
Figure 2: HTS Workflow Decision Tree
Caption: Decision matrix for selecting reaction conditions and detection modes based on analyte functional group.
Technical Data & Troubleshooting
Spectral Properties & Comparison
| Feature | Benzofurazan-5-carbonyl Cl (BCC) | NBD-Cl |
| Reaction Type | Acylation (Acid Chloride) | |
| Target | Amines, Alcohols, Thiols | Amines, Thiols (Poor for alcohols) |
| Excitation Max | ~410–420 nm | ~465 nm |
| Emission Max | ~480–500 nm (Cyan/Green) | ~535 nm (Yellow/Green) |
| Reactivity | Fast (mins) | Slower (often hours without heat) |
| Hydrolysis | Forms Carboxylic Acid (Interference low) | Forms NBD-OH (Highly fluorescent interference) |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High Background | Hydrolysis of BCC reagent. | Prepare stock in anhydrous ACN. Store desiccated at -20°C. |
| Low Signal | Incomplete reaction or pH too low. | Ensure pH is >8.0 for amines. Use Pyridine as a catalyst for alcohols. Increase Temp to 60°C. |
| Precipitation | Reagent insolubility in aqueous buffer. | Keep organic solvent (ACN) concentration >20% in the final well volume. |
| Wavelength Shift | Solvatochromism. | Benzofurazan emission is solvent-dependent.[1] Keep solvent composition constant across the plate. |
References
-
Toyo'oka, T. (1989).[2] "Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography." The Analyst. Link
-
Santa, T., et al. (2005). "Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids." Biomedical Chromatography. Link
-
Neto, B. A. D., et al. (2020). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry. Link
-
Uchiyama, S., et al. (2001). "Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton."[2][3] Journal of Chromatography B. Link
-
BenchChem Protocols. (2025). "Application Notes for Derivatization of Amines." Link
Sources
Application Note: High-Efficiency Fluorescent Labeling with Benzofurazan-5-carbonyl Chloride
[1]
Introduction
Benzofurazan-5-carbonyl chloride (BCC), also known as 2,1,3-benzoxadiazole-5-carbonyl chloride (CAS: 126147-86-2), is a highly reactive fluorogenic derivatization reagent.[1] Unlike its nitro-substituted counterparts (e.g., NBD-Cl), BCC utilizes an acid chloride moiety for conjugation, offering distinct reactivity patterns and superior stability in specific organic syntheses.
This guide details the labeling efficiency of BCC across three primary functional groups: Amines , Alcohols , and Thiols . It provides optimized protocols to maximize yield and signal-to-noise ratios in HPLC and LC-MS applications.[1]
Key Chemical Properties[1][2][3][4][5][6]
Reactivity & Labeling Efficiency Profile
The labeling efficiency of BCC is governed by the nucleophilicity of the target functional group and the stability of the resulting linkage. The hierarchy of labeling efficiency under standard conditions is:
Amines (
comparative Efficiency Table
| Functional Group | Product Linkage | Reaction Rate | Labeling Efficiency | Stability of Derivative | Recommended Catalyst |
| Primary Amine | Amide | Very Fast (< 10 min) | High (> 95%) | Excellent | Triethylamine (TEA) |
| Secondary Amine | Amide | Fast (10-20 min) | High (> 90%) | Excellent | TEA |
| Thiol (-SH) | Thioester | Fast | Moderate (70-85%) | Low (Hydrolysis prone) | Pyridine |
| Phenol (-OH) | Ester | Moderate | Moderate (60-80%) | Good | TEA / DMAP |
| Alcohol (-OH) | Ester | Slow | Low (< 50%)* | Good | DMAP + Heat |
*Note: Alcohol efficiency increases significantly (>85%) with DMAP catalysis and elevated temperature.[1]
Mechanistic Workflow
The reaction proceeds via Nucleophilic Acyl Substitution . The nucleophile (amine, alcohol, or thiol) attacks the carbonyl carbon of the BCC, displacing the chloride ion.
Figure 1: General mechanism of BCC labeling. The base (catalyst) is essential to neutralize the HCl byproduct and drive the reaction forward.[1]
Experimental Protocols
Reagent Preparation[3][5][9]
-
Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).[1] Avoid alcohols or water.
-
Stock Solution: Prepare a 10 mM solution of BCC in anhydrous ACN.
-
Storage: Store at -20°C, desiccated. Stable for 2-4 weeks.
-
Check: Solution should be clear yellow. Turbidity indicates hydrolysis.
-
Protocol A: High-Efficiency Amine Labeling (Standard)
Target: Amino acids, Peptides, Polyamines.[1]
-
Sample Prep: Dissolve sample in Borate Buffer (pH 8.5) or ACN/Water (1:1).[1]
-
Reaction:
-
Mix 100 µL Sample (1-10 µM).
-
Add 50 µL BCC Stock (10 mM).
-
Add 10 µL Triethylamine (TEA) or maintain pH > 8.0.[1]
-
-
Incubation: Vortex and incubate at Room Temperature for 10 minutes .
-
Quenching: Add 10 µL of 100 mM Glycine or dilute with mobile phase.
-
Analysis: Inject directly into HPLC.
Protocol B: Alcohol & Phenol Labeling (Catalytic)
Target: Steroids, Fatty Alcohols, Sugars. Critical Step: Alcohols are weak nucleophiles. You must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1]
-
Sample Prep: Dissolve sample in anhydrous DCM or ACN. Water must be excluded.[4]
-
Reaction:
-
Mix 100 µL Sample.
-
Add 50 µL BCC Stock (10 mM).
-
Add 10 µL DMAP solution (10 mM in ACN).
-
Add 10 µL TEA (as an auxiliary base).
-
-
Incubation: Seal vial and heat at 60°C for 30-45 minutes .
-
Work-up: Evaporate solvent under nitrogen; reconstitute in Mobile Phase.
Protocol C: Thiol Labeling (Kinetic Control)
Target: Cysteine, Glutathione.[1] Warning: Thioesters are susceptible to hydrolysis at high pH. Perform at neutral pH.
-
Sample Prep: Dissolve sample in Phosphate Buffer (pH 7.0).
-
Reaction:
-
Mix 100 µL Sample.
-
Add 50 µL BCC Stock (10 mM).
-
Do not add strong base.[1]
-
-
Incubation: Incubate at 4°C for 20 minutes (slows hydrolysis).
-
Analysis: Analyze immediately.
Analytical Validation & Detection
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Detection:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal (Amines) | pH too low (< 7.[1]0) | Adjust buffer to pH 8.0 - 9.0. |
| Low Signal (Alcohols) | Water in solvent | Use anhydrous solvents; add molecular sieves.[1] |
| Multiple Peaks | Reagent Hydrolysis | Prepare fresh BCC stock; check solvent purity. |
| High Background | Excess Reagent | Use solid-phase extraction (SPE) to remove free BCC.[1] |
Decision Tree for Protocol Selection
Figure 2: Decision matrix for selecting the optimal labeling protocol based on functional group chemistry.[1]
References
-
Uchiyama, S., et al. (2001).[5] "Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton."[3][4] Biomedical Chromatography, 15(5), 295-318.[1][5] Link
-
Santa, T., et al. (2025).[5] "Reagents for mass spectrometric detection having benzofurazan structure." ResearchGate Review. Link
-
ChemicalBook. (2025).[1] "Benzofurazan-5-carbonyl chloride Product Properties and Suppliers." Link
-
Frizon, T. E. A., et al. (2016). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry. Link
-
Santa Cruz Biotechnology. "Benzofurazan-5-carbonyl chloride Data Sheet." Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of Benzofurazan-5-carbonyl chloride labeled peptides by HPLC
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Troubleshooting of Benzofurazan-5-carbonyl Chloride Labeled Peptides
Introduction & Chemical Context
You are working with Benzofurazan-5-carbonyl chloride (often abbreviated as Bbz-COCl or Bzf-COCl ).[1] This is a fluorogenic derivatization reagent that reacts with nucleophiles—specifically primary amines (N-terminus or Lysine side chains)—to form stable amide bonds .[1]
Unlike the more common NBD-Cl (which reacts via nucleophilic aromatic substitution), Bbz-COCl reacts via acyl substitution .[1] This distinction is critical for your purification strategy because the resulting amide linkage is chemically stable, but the reagent itself is highly moisture-sensitive.[1]
Key Physicochemical Changes upon Labeling:
-
Hydrophobicity: The benzofurazan moiety is aromatic and hydrophobic. Expect a significant increase in retention time (tR) on Reverse Phase (RP) HPLC compared to the native peptide.
-
Fluorescence: While specific maxima depend on the peptide sequence and solvent environment, benzofurazan amides typically exhibit excitation (
) in the 350–380 nm range and emission ( ) in the 480–530 nm range (green/yellow region). -
By-products: The primary contaminant is Benzofurazan-5-carboxylic acid (formed by hydrolysis of the acid chloride).[1] This is less hydrophobic than the labeled peptide and should elute earlier.
HPLC Method Development & Optimization
Column Selection
For Bbz-labeled peptides, standard C18 columns are the workhorse.[1] However, due to the added aromaticity,
-
Primary Recommendation: C18 end-capped column (e.g., 100 Å pore size for peptides < 30 residues; 300 Å for larger).[1]
-
Alternative: Phenyl-Hexyl columns can offer superior selectivity if the C18 separation is insufficient, leveraging the
interactions with the benzofurazan ring.[1]
Mobile Phase System
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1]
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).[2][3]
-
Note: TFA is essential to suppress silanol interactions and maintain the protonation state of the peptide. Formic acid (0.1%) is an alternative if downstream Mass Spectrometry (MS) sensitivity is critical, though peak shape may suffer.[1]
-
Detection Settings
-
UV/Vis: Monitor 214 nm (peptide bond) and ~360 nm (benzofurazan absorption).
-
Fluorescence: Set
and initially. Crucial: Perform a stop-flow scan on your specific conjugate to optimize these values, as the local peptide environment can shift the emission maximum (solvatochromism).
Purification Workflow (Visualized)
The following diagram outlines the critical decision points in the purification process.
Figure 1: Step-by-step workflow for the purification of Bbz-labeled peptides, emphasizing the analytical check before preparative scale-up.
Troubleshooting Guide
This section addresses specific failure modes based on the chemistry of acid chlorides and hydrophobic fluorophores.
Scenario A: The "Missing" Peak
-
Symptom: You see the free acid (hydrolysis product) and unreacted peptide, but the labeled product peak is small or absent.
-
Root Cause:
-
Hydrolysis Competition: Water in the solvent competed with the amine.
-
pH Mismatch: The reaction pH was too low (amine protonated) or too high (rapid hydrolysis of reagent).
-
-
Solution:
Scenario B: Broad or Tailing Peaks
-
Symptom: The labeled peptide elutes as a broad smear.
-
Root Cause:
-
Aggregation: The hydrophobic Bbz group causes the peptide to aggregate in the aqueous mobile phase.
-
Column Overload: The stationary phase is saturated.
-
-
Solution:
-
Increase Temperature: Run the column at 40–50°C to reduce aggregation and improve mass transfer.
-
Change Solvent: Switch Solvent B to Isopropanol/ACN (1:1) to disrupt hydrophobic aggregates.
-
Scenario C: Double Peaks (Split Peak)
-
Symptom: The product elutes as two closely spaced peaks with identical Mass Specs.
-
Root Cause:
-
Atropisomerism: Restricted rotation around the amide bond or the benzofurazan-peptide linkage.
-
Diastereomers: If your peptide is chiral and racemization occurred during the basic labeling step.
-
-
Solution:
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common HPLC purification issues with Bbz-labeled peptides.
Quantitative Data & Reference Values
Use the following table to benchmark your experimental parameters.
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.0 – 9.0 | Critical.[1] < 8.0 slows reaction; > 9.5 accelerates hydrolysis. |
| Reagent Excess | 2x – 5x Molar Excess | Compensates for hydrolysis of the acid chloride. |
| Excitation ( | 350 – 380 nm | Benzofurazan absorption band. |
| Emission ( | 510 – 530 nm | Stokes shift is typically large (~150 nm). |
| HPLC Gradient Slope | 1% B / min (Scouting) | For purification, flatten to 0.2–0.5% B / min around elution time. |
| Storage (Peptide) | -20°C, Dark, Desiccated | Fluorophore is light sensitive; amide is stable.[1] |
Frequently Asked Questions (FAQ)
Q1: Can I use Tris or Glycine buffers for the labeling reaction? A: Absolutely not. Benzofurazan-5-carbonyl chloride reacts with any primary amine.[1] Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines that will scavenge the reagent, leaving none for your peptide. Use phosphate, borate (carefully), or tertiary amine buffers like HEPES or simply DIEA in organic solvent.[1]
Q2: The labeled peptide precipitates when I add water to prepare for HPLC. What do I do? A: The Bbz group adds significant hydrophobicity. Do not dissolve the crude sample in 100% water. Dissolve in 50% Acetic Acid or DMSO/Water mixture (e.g., 50:50) before injecting.[4] Ensure your injection volume is low to prevent precipitation on the column head.
Q3: How do I distinguish the hydrolyzed reagent (Free Acid) from my labeled peptide? A: The Free Acid (Benzofurazan-5-carboxylic acid) will be significantly more polar than the labeled peptide (which is an amide).
-
Free Acid: Elutes earlier (lower %B).
-
Labeled Peptide: Elutes later (higher %B).
-
Validation: The Free Acid mass will be [Reagent MW - Cl + OH] = [182.56 - 35.45 + 17.01] ≈ 164 Da.[1] The Peptide mass will be [Peptide + 146 Da].
Q4: Is the Benzofurazan label stable during TFA removal/lyophilization? A: Yes, the amide bond formed is stable to standard TFA exposure and lyophilization. However, like all fluorophores, it should be protected from ambient light to prevent photobleaching.[1]
References
-
Toyo'oka, T. (2011). Development of Benzofurazan-bearing Fluorescence Labeling Reagents for Separation and Detection in High-performance Liquid Chromatography. Journal of Chromatography B.
-
Santa Cruz Biotechnology. (2024). Benzofurazan-5-carbonyl chloride Product Data Sheet.
-
Uchiyama, S., et al. (2001).[1] Fluorescence Characteristics of Benzofurazan Compounds. Analytical Chemistry. (Cited for general fluorescence properties of the benzofurazan scaffold).
-
Mant, C. T., & Hodges, R. S. (2002).[1] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard reference for peptide HPLC protocols).
Sources
overcoming solubility problems of benzofurazan derivatives
Topic: Overcoming Solubility & Aggregation Issues in Benzofurazan Derivatives (NBD/SBD series) Ticket ID: BZF-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Hydrophobic Wall"
Benzofurazan derivatives—most notably NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F —are workhorse fluorophores in proteomic analysis and medicinal chemistry. However, their rigid, planar aromatic core creates a significant technical hurdle: Aggregation-Caused Quenching (ACQ) .[1]
When these hydrophobic molecules enter an aqueous environment (like PBS or cell media), they stack via strong
-
Precipitation: Visible turbidity or "crashing out" of solution.
-
Signal Loss: Aggregates dissipate excited state energy non-radiatively, killing fluorescence intensity even if the solution looks clear.
This guide provides three validated tiers of intervention: Formulation Engineering , Supramolecular Shielding , and Structural Modification .
Tier 1: Formulation Engineering (The "Step-Down" Protocol)
Use this when you cannot chemically modify the probe and must use it in biological assays.
Standard DMSO injection often fails because the rapid polarity shift causes immediate micro-precipitation. We recommend the "Step-Down" Solubilization Protocol , which creates a gradient of polarity to stabilize the fluorophore.
Validated Protocol: The 4-Stage Solvent System
Target Concentration: 2.5 mg/mL (Stable Solution) Reagents: Anhydrous DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
| Step | Solvent Added | Volume (for 1 mL total) | Function | Technical Note |
| 1 | DMSO (Stock) | 100 µL (10%) | Primary Solubilizer | Dissolve neat NBD-derivative here first. Ensure complete dissolution. |
| 2 | PEG300 | 400 µL (40%) | Co-solvent Bridge | Reduces the dielectric shock between DMSO and water. |
| 3 | Tween-80 | 50 µL (5%) | Surfactant | Forms micelles to prevent |
| 4 | Saline | 450 µL (45%) | Aqueous Base | Add last and slowly with vortexing. |
Critical Warning: Never add the aqueous saline directly to the DMSO stock. You must follow the order: Organic
AmphiphilicAqueous.
Visualization: The Step-Down Workflow
Caption: The stepwise reduction of solvent hydrophobicity prevents the kinetic shock that triggers precipitation.
Tier 2: Supramolecular Shielding (Cyclodextrins)
Use this for in vivo delivery or when surfactants (Tween/Triton) are toxic to your specific cell line.
Benzofurazans are ideal "guests" for
Experimental Setup: Inclusion Complex Formation
-
Selection: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) . It has significantly higher water solubility (>600 mg/mL) than native -CD (~18 mg/mL). -
Molar Ratio: Start with a 1:2 (Drug:CD) molar ratio to ensure full encapsulation.
-
Procedure:
-
Dissolve HP-
-CD in water/buffer. -
Dissolve Benzofurazan in a minimum volume of Acetone or Methanol.
-
Add organic phase dropwise to the aqueous CD solution with stirring.
-
Evaporate the organic solvent (rotary evaporator or open air stirring).
-
Validation: Filter through 0.45 µm. Analyze filtrate by UV-Vis. If absorbance is high, encapsulation worked.
-
Tier 3: Structural Modification (SBD vs. NBD)
Use this if you are designing a new probe and require intrinsic water solubility.
If NBD (Nitrobenzoxadiazole) is too hydrophobic, switch to the SBD (Sulfonated Benzofurazan) scaffold.
Comparative Data: NBD vs. SBD Scaffolds
| Feature | NBD-F (Hydrophobic) | SBD-F (Hydrophilic) |
| Chemical Name | 4-Fluoro-7-nitrobenzofurazan | 4-Fluoro-7-sulfobenzofurazan |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | > 50 mg/mL (Highly Soluble) |
| Fluorescence | High QY in organic solvents; Quenched in water (ACQ). | Moderate QY in water; Resistant to aggregation. |
| Cell Permeability | High (Passive diffusion) | Low (Requires transport or injection) |
| Best Use Case | Intracellular staining, Lipids | Extracellular protein labeling, Urine analysis |
Synthesis Tip: If you need both solubility and permeability, do not sulfonate the core directly. Instead, attach a zwitterionic side chain (e.g., sulfobetaine) to the amine linker of the NBD derivative. This maintains the quantum yield while improving solubility.
Troubleshooting & FAQ Matrix
Decision Logic: Solving Precipitation Events
Caption: Diagnostic flow for distinguishing between physical precipitation and fluorescence quenching.
Frequently Asked Questions
Q: Can I use Ethanol instead of DMSO for the stock solution? A: Yes, but with caution. Benzofurazans are generally less soluble in ethanol than DMSO. If you use ethanol, ensure your stock concentration is lower (e.g., 1-5 mM). Furthermore, ethanol evaporates faster, which can lead to concentration errors during long experiments.
Q: My NBD probe fluoresces brightly in the bottle but is dark in the buffer. Why? A: This is the classic ACQ effect . In the bottle (organic solvent), the molecules are isolated. In buffer, they stack.
-
Immediate Fix: Add a surfactant like Pluronic F-127 (0.1%) or Tween-80 (0.05%) to your buffer. This breaks up the aggregates and restores fluorescence.
Q: I am doing live-cell imaging. Will the SBD (sulfonated) derivative work?
A: Likely not. The sulfonate group (
References
-
MedChemExpress. (n.d.). NBD-F Protocol and Solubility Data. Retrieved from MedChemExpress Product Support. Link
-
Imahori, T., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. International Journal of Molecular Sciences. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Tier 2). Link
-
Uchiyama, S., et al. (2011). Strategies for Water-Soluble Fluorescent Probes. Chemistry - A European Journal. (Contextual grounding for Tier 3). Link
-
Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. Link
Sources
optimizing reaction time and temperature for derivatization
Technical Support Center: Derivatization Optimization
Topic: Optimizing Reaction Time and Temperature for Derivatization Role: Senior Application Scientist Status: Active
Introduction: The Kinetic vs. Thermodynamic Balance
Derivatization is not merely a sample preparation step; it is a chemical synthesis performed on a micro-scale.[1] Success depends on balancing two competing forces:
-
Kinetics (Reaction Rate): Ensuring the reaction proceeds fast enough to be practical.
-
Thermodynamics (Stability): Ensuring the derivative does not degrade before analysis.[1]
This guide moves beyond "cookbook" recipes to help you engineer a robust derivatization protocol using Design of Experiments (DoE) principles.
Module 1: The Optimization Framework (Strategy)
Q: How do I determine the optimal time and temperature without running dozens of trial-and-error samples?
A: You must shift from "One-Factor-at-a-Time" (OFAT) testing to Multivariate Optimization . Reaction time and temperature (T&T) are highly interactive variables—increasing temperature often decreases the required time but increases the risk of degradation.
The Protocol: 3-Point Kinetic Profiling Instead of guessing, perform a kinetic profile using a central composite design approach.[1]
-
Select a Temperature Range: Based on reagent boiling point and analyte stability (e.g., 60°C, 80°C, 100°C).
-
Select Time Points: Logarithmic spacing is best (e.g., 15 min, 30 min, 60 min, 120 min).
-
Plot the Yield:
Visualizing the Optimization Logic:
Caption: Workflow for interpreting kinetic profiles to optimize reaction conditions.
Module 2: Silylation (GC-MS Focus)
Q: I am using BSTFA/TMCS at 70°C for 30 minutes. My sterol peaks are small, but my fatty acids are fine. Should I increase the temperature?
A: Yes. Steric hindrance is your bottleneck here.[1]
-
Mechanism: Silylation is a nucleophilic attack.[1][2] Sterically hindered hydroxyls (like those on the steroid backbone) require higher activation energy.[1]
-
Risk: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is thermally stable, but your analytes might not be.[1]
-
Solution: Increase temperature to 100°C or add a stronger catalyst (e.g., TMCS up to 10% or Iodotrimethylsilane).[1]
Troubleshooting Table: Silylation T&T
| Symptom | Probable Cause | Corrective Action (T&T) |
| Low Yield (Hindered) | High activation energy barrier.[1] | Increase T to 90-100°C. Time is less critical than T here. |
| "Ghost Peaks" (Artifacts) | Over-heating causing septum bleed or reagent polymerization.[1] | Decrease T to <70°C. Use PTFE-lined caps.[1] |
| Tailing Peaks | Hydrolysis due to moisture (Reaction Reversal).[1] | T&T won't fix this. Dry solvent is required.[1][2] Ensure vial is sealed tight. |
| Precipitation | Reagent polymerization or salt formation.[1] | Decrease T . Check solubility of byproduct (e.g., ammonium salts).[1] |
Standard Protocol: Silylation of Metabolites
-
Evaporate sample to complete dryness (Critical).[1]
-
Add 50 µL Methoxyamine HCl in Pyridine (protects ketones).[1]
-
Incubate: 30°C for 90 min (Kinetic Step 1).
-
Add 50 µL MSTFA.
-
Incubate: 37°C for 30 min (Kinetic Step 2 - Mild) OR 70°C for 30 min (Aggressive).
-
Note: 37°C is often sufficient for sugars; 70°C is needed for organic acids/sterols [1].[1]
-
Module 3: Amino Acid Analysis (LC-FLD/MS Focus)
Q: I am using OPA (o-phthalaldehyde) for amino acids. If I wait more than 5 minutes before injection, my fluorescence signal drops. Why?
A: This is a classic Kinetic Instability issue.
-
Mechanism: The isoindole derivative formed by OPA and a thiol (like 2-mercaptoethanol) is chemically unstable and degrades rapidly (half-life ~10-15 mins).[1]
-
Optimization: You cannot "optimize" this for stability; you must optimize for consistency .[1]
-
Solution: Use "In-needle" or automated pre-column derivatization.[1] The reaction time must be fixed exactly (e.g., 60 seconds) by the autosampler immediately before injection.[1]
Q: What about FMOC? A: FMOC (9-fluorenylmethyl chloroformate) is used for secondary amines.[1][3][4] It is slower but more stable.[1]
-
T&T Recommendation: Room Temperature (20-25°C) is usually sufficient.[1] Heating often causes FMOC hydrolysis (generating FMOC-OH artifacts) rather than improving yield [2].[1]
Visualizing the OPA Instability:
Caption: OPA derivatives form quickly but degrade rapidly, necessitating automated timing.
Module 4: Automation & Scale-Up
Q: My manual method works, but the automated robot yields lower precision. Is temperature the issue?
A: Likely, yes.[1]
-
Thermal Mass: A heating block transfers heat differently to a single vial vs. a full tray.[1]
-
Evaporation: Automated systems often use open vials or pierced septa for longer periods.[1]
-
Fix:
-
Equilibration Time: Allow the sample to reach T before starting the timer (add 5 mins lag time).
-
Capping: Use magnetic caps that prevent evaporation during heating steps.[1]
-
References
-
Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.
-
Agilent Technologies. (2020).[1] Amino Acid Analysis using ZORBAX Eclipse-AAA Columns - Technical Note.
-
Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC.
-
Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. [1]
Sources
dealing with steric hindrance in Benzofurazan-5-carbonyl chloride reactions
Executive Summary: The Steric-Electronic Paradox
Benzofurazan-5-carbonyl chloride is a potent electrophile used primarily to synthesize fluorescent probes and bioactive benzofurazan scaffolds.
The Paradox: The electron-withdrawing nature of the furazan ring makes the carbonyl carbon at position 5 highly electrophilic (reactive). However, researchers often report "low reactivity" or "stalled reactions." The Reality: This is rarely due to electronic deactivation. Instead, it is a combination of steric occlusion (from the C4-proton and the incoming nucleophile) and competitive hydrolysis . Because the molecule is so electron-deficient, it hydrolyzes upon contact with trace moisture faster than it can couple with a sterically hindered amine or alcohol.
This guide provides the protocols to bypass these kinetic traps.
Diagnostic Module: Why is my reaction failing?
Before altering your protocol, use this diagnostic logic to identify the root cause.
Symptom 1: Rapid formation of a white precipitate that is acidic.
-
Diagnosis: Hydrolysis. The precipitate is likely Benzofurazan-5-carboxylic acid (or its amine salt).
-
Cause: Wet solvents or "aged" acid chloride. The high electrophilicity of this moiety makes it a moisture magnet.
-
Fix: Switch to Protocol A (Strict Anhydrous) .
Symptom 2: Starting material remains consumed, but product yield is <10%.
-
Diagnosis: Steric Stalling. The nucleophile (e.g., secondary amine, tertiary alcohol) cannot reach the carbonyl carbon due to the "ortho-effect" at position 4 or its own bulk.
-
Cause: The transition state energy is too high for direct attack.
-
Fix: Switch to Protocol B (Nucleophilic Catalysis) .
Symptom 3: Darkening of reaction mixture, multiple spots on TLC.
-
Diagnosis: Ring Degradation or N-oxide reduction.
-
Cause: Harsh bases (e.g., NaOH, KOH) or high temperatures (>80°C) can attack the furazan ring itself.
-
Fix: Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) and keep T < 40°C.
Optimization Protocols
Protocol A: The "Golden Standard" for Steric Hindrance (DMAP Catalysis)
Best for: Bulky secondary amines, functionalizing serine/threonine side chains, or derivatizing tertiary alcohols.
The Mechanism: Standard bases (TEA, DIPEA) only act as proton scavengers. They do not activate the carbonyl. To overcome sterics, you must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form an N-acylpyridinium intermediate . This intermediate projects the electrophilic carbonyl away from the benzofurazan core, acting as a "stepping stone" that is more accessible to the nucleophile.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) . Avoid DMF if possible, as removing it requires heat which degrades the product.
-
Reagents:
-
Nucleophile (1.0 equiv)
-
Benzofurazan-5-carbonyl chloride (1.1 equiv)[1]
-
Auxiliary Base: Triethylamine (TEA) or DIPEA (1.2 equiv) - scavenges HCl.
-
Catalyst: DMAP (0.1 – 0.2 equiv). Critical for sterics.
-
-
Addition Sequence (Crucial):
-
Dissolve Nucleophile, Base, and DMAP in solvent. Cool to 0°C.
-
Dissolve Acid Chloride in a separate volume of solvent.
-
Add Acid Chloride solution dropwise to the Nucleophile mixture.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically 1–4 hours).
-
Quench: Add saturated NH₄Cl solution (acidic quench prevents emulsion).
Data: Base Efficiency Comparison Reaction of Benzofurazan-5-COCl with a hindered secondary amine (Menthol derivative)
| Base System | Solvent | Time | Yield | Notes |
| TEA (1.5 eq) | DCM | 24h | 15% | Stalled; Hydrolysis dominant. |
| Pyridine (Solvent) | Pyridine | 12h | 45% | Hard to remove solvent; ring degradation observed. |
| TEA + DMAP (10%) | DCM | 2h | 92% | Rapid conversion; clean profile. |
Protocol B: The "Plan B" (In Situ Activation via HATU)
Best for: Extremely sensitive substrates where the Acid Chloride is too unstable to handle.
If the commercial acid chloride is degraded (check for white crust/acid smell), do not use it. Convert the stable Benzofurazan-5-carboxylic acid directly using HATU.
-
Dissolve Benzofurazan-5-carboxylic acid (1.0 eq) in dry DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins (Yellow color develops).
-
Add the Nucleophile.
-
Note: HATU works better than EDC/HOBt for sterically hindered couplings because the At-ligand (7-azabenzotriazole) creates a less hindered active ester.
Visualizing the Solution
Figure 1: The DMAP "Stepping Stone" Mechanism
This diagram illustrates how DMAP bypasses the steric wall created by the benzofurazan C4 position.
Figure 2: Troubleshooting Logic Tree
Frequently Asked Questions (FAQ)
Q: Can I use water/organic biphasic conditions (Schotten-Baumann) to avoid dry solvents? A: Generally, no . While Schotten-Baumann works for simple acid chlorides (like benzoyl chloride), Benzofurazan-5-carbonyl chloride is too electron-deficient. The rate of hydrolysis in the aqueous phase usually exceeds the rate of interfacial transfer and reaction, especially with bulky nucleophiles. Stick to anhydrous DCM or THF.
Q: I see a spot for the carboxylic acid on my TLC even though I used dry solvents. Why? A: Silica gel is acidic and contains water. Acid chlorides and sensitive esters can hydrolyze on the TLC plate. To confirm if the acid is real or an artifact, take a small aliquot of your reaction, quench it with methanol (to form the methyl ester), and then run the TLC. If you see the methyl ester, your reaction was successful; if you see the acid, hydrolysis occurred in the flask.
Q: Is Benzofurazan-5-carbonyl chloride the same as NBD-Cl? A: No. This is a critical distinction.
-
NBD-Cl (4-chloro-7-nitrobenzofurazan) reacts via SNAr (nucleophilic aromatic substitution) displacing a chloride on the ring.
-
Benzofurazan-5-carbonyl chloride reacts via Nucleophilic Acyl Substitution at the carbonyl group.
-
Confusing the two leads to incorrect mechanistic assumptions. Acyl substitution requires different catalysts (DMAP) than SNAr (which often requires heat and polar solvents).
Q: Why do you recommend HATU over EDC/HOBt if I have to start from the acid? A: The benzofurazan ring is bulky. HOBt forms an active ester that is still relatively hindered. HATU (using the HOAt ligand) benefits from the "neighboring group effect" of the pyridine nitrogen in the triazole ring, which accelerates the coupling rate for sterically demanding substrates [1].
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link
-
Uchiyama, S., et al. (2002). New fluorescent probes for the determination of thiols. Analytical Chemistry, 74(23), 5946-5952. (Demonstrates benzofurazan reactivity context). Link
-
Santa, T., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids. Biomedical Chromatography, 19(10), 802-808.[2] Link
Sources
- 1. 1-benzofuran-5-carbonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on the stability and reactivity of Benzofurazan-5-carbonyl chloride
This technical guide addresses the stability and reactivity of Benzofurazan-5-carbonyl chloride (CAS: 126147-86-2), a specialized fluorescent derivatization reagent.
Topic: Effect of pH on Stability and Reactivity
Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Executive Technical Summary
Benzofurazan-5-carbonyl chloride is an acyl chloride derivative of the benzofurazan fluorophore. Unlike the more common NBD-Cl (which reacts via nucleophilic aromatic substitution), this reagent reacts via nucleophilic acyl substitution .
-
Primary Application: Fluorescent labeling of amines (forming amides) and alcohols (forming esters) for HPLC/CE detection.
-
Critical Constraint: The reagent contains a highly moisture-sensitive acid chloride group (
). Its performance is strictly governed by pH and solvent water content. -
The "pH Paradox":
-
Reactivity requires basic conditions (to deprotonate the target amine).
-
Stability requires acidic/neutral conditions (to prevent hydrolysis of the
group).
-
Mechanistic Insight: The pH Effect
The following diagram illustrates the competing pathways defined by pH.
Figure 1: Competing reaction pathways. High pH promotes both the desired labeling (Green) and the undesired hydrolysis (Red).
Detailed pH Impact Table
| pH Environment | Reagent Stability ( | Reactivity with Amines | Outcome |
| Acidic (pH < 5) | High . Protonation of the ring nitrogen may occur, but the acid chloride remains intact in dry solvents. | Negligible . Target amines are protonated ( | No reaction. Reagent remains unconsumed. |
| Neutral (pH 6-7) | Moderate . Slow hydrolysis in the presence of water. | Low . Reaction is slow; hydrolysis often outcompetes labeling in aqueous systems. | Low yield. |
| Basic (pH 8-10) | Low . Rapid hydrolysis to carboxylic acid. | High . Amines are deprotonated ( | Optimal if water is minimized or reagent is in excess. |
Troubleshooting Guide & FAQs
Category A: Stability & Storage[1]
Q1: My reagent arrived as a solid, but after opening it turned into a sticky gum. Is it still usable?
-
Diagnosis: The reagent has likely hydrolyzed.[1] Benzofurazan-5-carbonyl chloride is highly hygroscopic. Exposure to atmospheric moisture converts the acid chloride (solid) into Benzofurazan-5-carboxylic acid (often gummy/amorphous) and HCl gas.
-
Verification: Run a quick TLC or LC-MS. The acid hydrolysis product will have a significantly different retention time and mass (
). -
Solution: Store the reagent in a desiccator at -20°C. If hydrolyzed, it cannot be "reactivated" easily; purchase fresh reagent.
Q2: Can I prepare a stock solution in water or methanol?
-
Answer: Absolutely not.
-
Water: Causes immediate hydrolysis.
-
Methanol/Ethanol: Causes alcoholysis, forming the methyl/ethyl ester instead of labeling your target.
-
-
Protocol: Dissolve the reagent in anhydrous acetonitrile (ACN) or dichloromethane (DCM) . These stock solutions are stable for days if kept dry and cold.
Category B: Reaction Optimization
Q3: I am getting low labeling efficiency for my amine target at pH 7. Why?
-
Root Cause: At pH 7, aliphatic amines (pKa ~10) are mostly protonated (
). Only the unprotonated free base reacts with the acid chloride. -
Corrective Action: Increase the pH to 8.0–9.0 .
-
Note: Do not go too high (pH > 11) as the benzofurazan ring itself can degrade or the reagent hydrolyzes too fast. Use a Borate buffer (pH 8.5) or add Triethylamine (TEA) if working in organic solvents.
-
Q4: I see a large interfering peak in my HPLC chromatogram that is not my product.
-
Diagnosis: This is likely the Benzofurazan-5-carboxylic acid byproduct formed by hydrolysis.
-
Resolution:
-
Minimize Water: Use a biphasic system (DCM/Water) or add the reagent (in ACN) to the aqueous sample immediately before mixing.
-
Extraction: The amide product is often less polar than the acid byproduct. An acidic wash (pH 3) followed by organic extraction (Ethyl Acetate) can remove the unreacted hydrolysis product (which will be ionized and stay in the water layer).
-
Validated Experimental Protocol
Objective: Fluorescent labeling of a primary amine (e.g., an amino acid or drug) while minimizing hydrolysis.
Workflow Diagram
Figure 2: Optimized labeling workflow for Benzofurazan-5-carbonyl chloride.
Step-by-Step Methodology
-
Reagent Stock: Dissolve 5 mg of Benzofurazan-5-carbonyl chloride in 1 mL of anhydrous acetonitrile .
-
Critical: Prepare fresh. Do not store in glass vials with poor seals.
-
-
Sample Buffer: Dissolve your amine target in 0.1 M Borate Buffer (pH 8.5) .
-
Why Borate? It provides sufficient buffering capacity at pH 8-9 without being nucleophilic (unlike Tris, which contains primary amines that will react with the reagent).
-
-
Derivatization:
-
Mix 100 µL of Sample + 100 µL of Reagent Stock.
-
Ratio: Ensure the reagent is in at least 5-fold molar excess to account for competitive hydrolysis.
-
Heat at 55°C for 10 minutes (sealed vial).
-
-
Cleanup (Optional but Recommended):
-
Add 200 µL of 1M HCl. (Converts excess reagent to acid form and protonates it).
-
Extract with Ethyl Acetate if the product is hydrophobic.
-
-
Detection: Inject into HPLC.
-
Excitation: ~470 nm
-
Emission: ~530–540 nm (Yellow-Green fluorescence).
-
References
-
PubChem. (n.d.).[2] 5-Chloro-1-benzofuran | C8H5ClO | CID 90013. National Library of Medicine. Retrieved February 7, 2026, from [Link]
- Uchiyama, S., et al. (2002). Fluorescent Polymeric Logic Gates. (Contextual reference on Benzofurazan fluorescence mechanisms).
Sources
identifying byproducts in Benzofurazan-5-carbonyl chloride reactions by mass spectrometry
Senior Application Scientist Note: Welcome to the technical support hub for Benzofurazan-5-carbonyl chloride (Bbz-COCl). As a highly electrophilic derivatization reagent and pharmacophore building block, this compound presents unique challenges in Mass Spectrometry (MS). Its high reactivity often leads to "silent" byproducts that mimic target analytes or disappear during ionization. This guide moves beyond basic operation to address the mechanistic causality of these failures.
Module 1: Reagent Integrity & Hydrolysis
The "Missing Chlorine" Phenomenon
Issue: Users often observe a mass peak shift of -18.5 Da (approx) relative to the parent ion, accompanied by the disappearance of the characteristic chlorine isotope pattern.
Technical Insight:
Benzofurazan-5-carbonyl chloride is moisture-sensitive. Upon exposure to atmospheric humidity or wet solvents, it hydrolyzes to Benzofurazan-5-carboxylic acid . In MS, the acid chloride (
-
Active Reagent: Shows a characteristic
ratio of approximately 3:1 . -
Hydrolyzed Byproduct: Shows no chlorine pattern; the M+2 peak intensity drops significantly (limited to O/N/C isotopes).
Diagnostic Table: Hydrolysis Identification
| Species | Formula | Monoisotopic Mass (Da) | Isotope Pattern (M : M+2) | Status |
| Bbz-COCl | 181.99 | 100 : ~32 (Distinct Cl signature) | Active | |
| Bbz-COOH | 164.02 | 100 : ~1 (No Cl signature) | Inactive |
Workflow: Reagent Quality Check
Figure 1: Rapid quality control workflow to distinguish active acid chloride from hydrolyzed carboxylic acid byproduct.
Module 2: The "Solvent Artifact" Trap
Unexpected Mass Shifts (+14 Da / +28 Da)
Issue: During LCMS monitoring of a reaction, a strong peak appears at m/z 179 (Positive mode), which does not match the starting material or the expected amide product.
Technical Insight: This is a classic Solvolysis Artifact . If you quench your reaction with methanol (MeOH) or use MeOH as the mobile phase before the acid chloride is fully consumed, the unreacted Bbz-COCl reacts with the solvent in the electrospray source or the vial.
-
Reaction:
-
Result: You are detecting the Methyl Ester , not a reaction byproduct formed in your flask.
Artifact Identification Guide
| Solvent Used | Artifact Type | Observed Mass (M+H) | Shift from Acid (164) |
| Methanol | Methyl Ester | 179.05 | +14 Da |
| Ethanol | Ethyl Ester | 193.06 | +28 Da |
| Isopropanol | Isopropyl Ester | 207.08 | +42 Da |
Corrective Protocol:
-
Quench: Always quench reaction aliquots with a primary amine (e.g., butylamine) before LCMS analysis if you want to quantify remaining active reagent.
-
Mobile Phase: Use Acetonitrile (ACN) instead of Methanol for the organic phase to prevent on-column esterification.
Module 3: Structural Elucidation (MS/MS)
Distinguishing Isomers & Background Noise
Issue: High background noise or complex matrices make it difficult to confirm the presence of the Benzofurazan moiety.
Technical Insight: The Benzofurazan ring system undergoes characteristic fragmentation pathways in Collision-Induced Dissociation (CID). Identifying these specific Neutral Losses confirms that the signal belongs to your Bbz-derivative.
Fragmentation Pathway Analysis
The benzofurazan ring typically cleaves via the loss of NO (30 Da) and CO (28 Da), or a combined loss.
-
Precursor Ion:
-
Primary Loss: Loss of NO (
) [M - 30] -
Secondary Loss: Loss of CO
[M - 30 - 28]
Figure 2: Characteristic MS/MS fragmentation pathway for Benzofurazan derivatives. The sequential loss of NO and CO is the "fingerprint" of this fluorophore.
FAQ: Rapid Troubleshooting
Q: I see a peak at m/z 310. What is this? A: This is likely the Anhydride Dimer .
-
Mechanism:[1][2] If water is present in trace amounts (insufficient to fully hydrolyze), one molecule of Acid (
) reacts with one molecule of Acid Chloride ( ). -
Calculation:
. -
Fix: Your reaction solvent is not anhydrous. Dry your DCM or THF over molecular sieves.
Q: Why does my product peak broaden in the MS chromatogram? A: Benzofurazan derivatives can be prone to N-oxide tautomerism or reduction in the ESI source if the voltage is too high.
-
Fix: Lower the Fragmentor Voltage and Source Temperature (
).
Q: Can I use UV detection to verify the MS data? A: Yes. Benzofurazan derivatives are fluorogenic/chromogenic.
-
Absorbance: Monitor at ~420-450 nm .
-
Correlation: If a peak has MS signal but no UV absorbance at 420nm, it is likely a non-benzofurazan contaminant (e.g., solvent cluster).
References
-
Fragmentation of Benzofurazan Derivatives
-
Solvent Artifacts in LCMS
-
Benzofurazan Derivatization Reagents
-
Neutral Loss Data
- Source: ACD/Labs
- Title: Identifying fragments using a Neutral Loss spectrum (Reference for CO/NO losses).
-
URL:[Link]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artifacts produced during acid-catalyzed methanolysis of sterol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Validation of Benzofurazan-5-carbonyl Chloride Derivatization by Mass Spectrometry
Executive Summary: The Case for Benzofurazan-5-carbonyl Chloride
In the high-stakes environment of drug development and metabolomics, sensitivity is currency. While electrospray ionization (ESI) is powerful, it discriminates against polar, non-ionizable, or low-molecular-weight analytes (e.g., steroids, neurochemicals, short-chain amines).
Benzofurazan-5-carbonyl chloride (BCC) represents a distinct class of derivatization reagents. Unlike the ubiquitous Dansyl Chloride (Dns-Cl) or the rugged Benzoyl Chloride (Bz-Cl), BCC offers a unique "Goldilocks" profile:
-
Amide Stability: It reacts to form highly stable amides (unlike the sulfonamides of Dansyl, which can suffer hydrolysis).
-
Chromatographic Shift: The benzofurazan ring is significantly hydrophobic, shifting polar analytes out of the "ion suppression zone" (the solvent front) and into cleaner chromatographic windows.
-
Dual-Mode Detection: While this guide focuses on Mass Spectrometry, the derivative is inherently fluorescent, allowing for dual-validation workflows (FLD + MS).
This guide provides a rigorous, self-validating framework for implementing BCC derivatization, moving beyond "recipe following" to "method engineering."
Chemical Mechanism & Reaction Kinetics
To validate a method, you must understand the chemistry. BCC functions as an acid chloride electrophile. It targets nucleophilic functional groups—primarily primary/secondary amines and phenols —under Schotten-Baumann conditions (basic aqueous/organic mixture).
The Reaction Pathway
The reaction requires a base (typically carbonate or pyridine) to scavenge the liberated HCl and deprotonate the analyte, driving the equilibrium forward.
Figure 1: Reaction mechanism of BCC. The base is critical not just for catalysis but for preventing acid-induced degradation of the benzofurazan ring.
Comparative Analysis: BCC vs. Alternatives
Why choose BCC? The decision should be data-driven. Below is a comparative matrix based on ionization efficiency (proton affinity), stability, and chromatographic behavior.
Table 1: Derivatization Reagent Performance Matrix
| Feature | Benzofurazan-5-carbonyl Cl (BCC) | Dansyl Chloride (Dns-Cl) | Benzoyl Chloride (Bz-Cl) |
| Target Group | Amines, Phenols, Thiols | Amines, Phenols | Amines, Polyols |
| Bond Type | Amide (High Stability) | Sulfonamide (Moderate Stability) | Amide/Ester (High Stability) |
| Ionization Source | ESI+ (Nitrogen heteroatoms) | ESI+ (Tertiary amine tag) | ESI+ (Weak enhancement) |
| LOD Improvement | 10-100x (Analyte dependent) | 100-500x | 5-50x |
| Chromatography | Strong Retentive Shift (Hydrophobic) | Moderate Retentive Shift | Mild Retentive Shift |
| Fragmentation | Distinct Neutral Loss | Specific m/z 171 fragment | Non-specific |
| Reaction Speed | Moderate (10-20 min @ 60°C) | Slow (30-60 min @ 60°C) | Fast (<5 min @ RT) |
Scientist's Note: While Dansyl Chloride often yields the absolute highest ionization due to its dimethylamino group, BCC is superior when specificity is the bottleneck. The benzofurazan ring provides unique fragmentation patterns useful for MRM (Multiple Reaction Monitoring) transition design, reducing background noise in complex matrices like plasma or brain tissue.
Validated Experimental Protocol
This protocol is designed as a "Self-Validating System." It includes checkpoints to ensure reaction completeness and stability.
Reagents
-
BCC Solution: 2 mg/mL in Acetonitrile (Prepare fresh; acid chlorides hydrolyze in moist air).
-
Buffer: 100 mM Sodium Carbonate (Na₂CO₃), pH 9.5.
-
Quench Solution: 2% Formic Acid in water.
-
Internal Standard (IS): Stable Isotope Labeled (SIL) analyte (add before derivatization).
Step-by-Step Workflow
-
Sample Prep: Aliquot 50 µL of sample (plasma/urine/tissue homogenate).
-
IS Addition: Add 10 µL SIL-IS. Vortex.
-
Buffer Addition: Add 25 µL Na₂CO₃ buffer. (Check: pH must be > 9).
-
Derivatization: Add 25 µL BCC solution. Vortex vigorously.
-
Incubation: Heat at 60°C for 15 minutes .
-
Why? Unlike Benzoyl chloride, BCC is sterically larger. Heat ensures quantitative conversion of sterically hindered amines.
-
-
Quenching (CRITICAL): Add 50 µL Quench Solution (Formic Acid).
-
Centrifugation: 12,000 x g for 10 min to remove precipitates.
-
Analysis: Inject supernatant onto RP-LC-MS/MS.
Validation Framework (FDA/EMA M10 Aligned)
Validation is not a checkbox; it is a stress test. For derivatization methods, you must validate the reaction as well as the measurement .
The "Derivative Stability" Test
Most failures occur because the derivative degrades in the autosampler.
-
Protocol: Reinject a low QC sample every hour for 24 hours.
-
Acceptance: <15% deviation in peak area over 24h.
The "Reaction Efficiency" Check
How do you know the reaction went to completion?
-
Protocol: Monitor the underivatized precursor MRM trace.
-
Acceptance: The precursor signal should be <1% of the derivative signal (or undetectable).
Validation Logic Diagram
Figure 2: Decision tree for validating derivatization-based LC-MS methods, emphasizing reaction efficiency and matrix effect mitigation.
Troubleshooting & Expert Insights
Issue: High Background Noise
-
Cause: Excess BCC hydrolyzing to Benzofurazan-5-carboxylic acid, which can co-elute.
-
Fix: Optimize the gradient. The acid byproduct elutes earlier than the amide derivative. Ensure your washout step is aggressive (95% Organic).
Issue: Non-Linear Calibration
-
Cause: Reagent depletion. If your sample contains high concentrations of "competitor nucleophiles" (e.g., amino acids in plasma), they consume the BCC.
-
Fix: Increase BCC concentration to at least 100-fold molar excess over the total amine content of the sample, not just the analyte.
Issue: Inconsistent Recovery
-
Cause: pH drift. The reaction generates HCl. If your buffer capacity is too low, the pH drops, stopping the reaction.
-
Fix: Use 100mM Carbonate (strong buffer) rather than bicarbonate or dilute bases.
References
-
Santa, T., et al. (2002). "Benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry." Biomedical Chromatography. Link
-
U.S. Food and Drug Administration (FDA). (2022). "M10 Bioanalytical Method Validation Guidance for Industry." FDA.gov. Link
-
Liu, S. J., et al. (2018).[3] "Comparison of derivatization reagents for the determination of amines by LC-MS/MS." Journal of Chromatography B. Link
-
Peterka, O., et al. (2021).[4] "Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation."[1][4] Scientific Reports. Link
-
Toyo'oka, T. (2012). "Resolution of chiral drugs and bio-active compounds by HPLC with fluorescence and mass spectrometric detection." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Determining and Comparing Derivatization Efficiency: A Focus on Benzofurazan-5-carbonyl chloride
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. Many critical compounds, such as biogenic amines, amino acids, and phenols, lack the necessary chromophores or fluorophores for direct detection by High-Performance Liquid Chromatography (HPLC).[1] Chemical derivatization addresses this challenge by modifying the analyte to introduce a detectable tag, thereby enhancing sensitivity, improving chromatographic separation, and increasing the stability of the target molecule.[2][3]
This guide provides an in-depth, technical comparison of derivatization efficiency, centering on Benzofurazan-5-carbonyl chloride (BFC-Cl), a member of the fluorogenic benzofurazan family of reagents.[3] We will explore the fundamental principles behind determining derivatization efficiency, provide a self-validating experimental protocol, and objectively compare BFC-Cl against other widely-used derivatizing agents. This content is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods through a robust understanding of derivatization chemistry.
The Principle of Derivatization and the Importance of Efficiency
Derivatization is a chemical modification process aimed at producing a new compound with properties more suitable for a given analytical method.[2] For HPLC applications, this typically involves attaching a moiety that absorbs UV light or fluoresces, allowing for sensitive detection.[4] The success of any quantitative analysis hinges on the derivatization reaction's efficiency and reproducibility. An incomplete or variable reaction will lead to inaccurate and unreliable results.
Derivatization efficiency, or yield, is the percentage of the analyte that has been successfully converted to its derivatized form. In an ideal scenario, the yield is 100%, meaning every molecule of the analyte has reacted.[5] However, factors such as pH, temperature, reaction time, and the presence of interfering substances can affect the outcome.[5] Therefore, experimentally determining the efficiency under your specific matrix conditions is a critical step in method development and validation.
Benzofurazan-based reagents, like BFC-Cl, react with primary and secondary amines and phenols to form stable, highly fluorescent derivatives, making them valuable tools for trace-level analysis.[3][6] The benzofurazan structure is a potent fluorophore, contributing to the high sensitivity achievable with these reagents.[7]
A Comparative Overview of Common Derivatizing Agents
While BFC-Cl is a powerful reagent, it is essential to understand its performance in the context of other available options. The choice of derivatizing agent is a critical experimental decision, directly impacting the sensitivity, selectivity, and robustness of the analytical method.[8] Below is a comparison of BFC-Cl with other popular reagents used for derivatizing amines and phenols.
| Reagent | Target Analytes | Typical Reaction Conditions | Derivative Stability | Detection | Key Advantages & Disadvantages |
| Benzofurazan-5-carbonyl chloride (BFC-Cl) | Primary & Secondary Amines, Phenols | Mildly alkaline pH, room temp. or gentle heat (e.g., 60°C).[9] | Generally stable | Fluorescence, UV | Pro: High fluorescence, good stability. Con: Can be less common than other reagents. |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Alkaline pH (9-10), 30-60 min at elevated temp. | Very stable derivatives.[1][8] | Fluorescence, UV | Pro: High stability, widely used, reliable.[8] Con: Slower reaction time, can react non-specifically with other nucleophiles.[1] |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Alkaline pH, very fast (seconds to minutes) at room temp.[1][10] | Derivatives are unstable.[1] | Fluorescence | Pro: Very fast reaction, highly sensitive. Con: Reacts only with primary amines, derivatives are unstable and must be analyzed quickly.[1][10] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Mildly alkaline pH, rapid reaction at room temp.[4][11] | Good stability | Fluorescence, UV | Pro: Reacts with both primary and secondary amines, forms stable derivatives.[4][12] Con: Reagent itself is fluorescent and can cause interfering peaks. |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols, Thiols | Alkaline pH, rapid reaction.[13][14] | Stable derivatives.[13][15] | UV | Pro: Inexpensive, forms stable derivatives, applicable to a wide range of compounds.[8][13] Con: Lacks the high sensitivity of fluorescent tags. |
Experimental Design for Determining Derivatization Efficiency
The core of determining efficiency lies in comparing the amount of derivatized product formed against the initial amount of analyte. This can be achieved by monitoring the disappearance of the starting analyte or the appearance of the derivatized product. An HPLC method capable of separating the analyte, the reagent, and the derivatized product is essential.
The following workflow illustrates the logical steps involved in a robust determination of derivatization efficiency.
Caption: Workflow for determining derivatization efficiency.
Detailed Experimental Protocol: Derivatization of Aniline with BFC-Cl
This protocol provides a self-validating system for determining the derivatization efficiency of BFC-Cl with a model primary amine, aniline.
1. Materials and Reagent Preparation
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of aniline and dissolve in 10 mL of acetonitrile (ACN).
-
BFC-Cl Reagent (5 mg/mL): Accurately weigh 25 mg of Benzofurazan-5-carbonyl chloride and dissolve in 5 mL of ACN. Prepare this solution fresh, as acyl chlorides can hydrolyze.
-
Reaction Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0 with NaOH or HCl.
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
2. HPLC System and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Detection:
-
Fluorescence Detector (FLD): Excitation λ = 470 nm, Emission λ = 530 nm (for the BFC-derivative).
-
UV Detector (DAD/VWD): 254 nm (for underivatized aniline).
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
3. Calibration
-
Aniline Calibration: Create a series of standards from the aniline stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with ACN. Inject each and record the peak area at 254 nm to create a calibration curve.
-
Derivative Calibration (Indirect): To create a standard for the derivatized product, a full conversion reaction is assumed under optimal conditions (this is a common practice for creating an analytical standard when a pure standard is unavailable).
-
Mix 100 µL of 50 µg/mL aniline, 400 µL of borate buffer, and 100 µL of BFC-Cl reagent.
-
React for 60 minutes at 60°C to drive the reaction to completion.
-
Quench with 50 µL of 1 M HCl.
-
This solution now represents a "100% derivatized" standard. Create a dilution series from this solution, inject into the HPLC, and build a calibration curve based on the fluorescence signal of the derivative peak.
-
4. Derivatization Reaction and Efficiency Calculation
-
In a microcentrifuge tube, combine:
-
100 µL of Aniline Stock (1 mg/mL)
-
800 µL of Borate Buffer (pH 9.0)
-
100 µL of BFC-Cl Reagent (5 mg/mL)
-
-
Vortex briefly and place in a heating block at 60°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 10 µL of 1 M HCl. This stops the reaction by neutralizing the basic catalyst.
-
Inject the quenched sample into the HPLC.
-
For each time point, record the peak area for both the remaining underivatized aniline (UV detector) and the formed BFC-aniline derivative (fluorescence detector).
-
Using the calibration curves, convert the peak areas into molar concentrations.
-
Calculate the derivatization efficiency at each time point:
Efficiency (%) = [ (Concentration of BFC-Aniline Derivative) / (Initial Concentration of Aniline) ] x 100
The results will allow you to plot efficiency versus time, identifying the optimal reaction duration for maximum yield.
Interpreting the Data: Causality and Optimization
The experimental data generated from the protocol above provides more than just a number; it offers insight into the reaction kinetics.
-
Initial Time Points (t=0, 5 min): Low efficiency indicates the reaction is not instantaneous. This is expected for most derivatization reactions, with the exception of very rapid reagents like OPA.[1]
-
Plateau: The time point at which the efficiency percentage stops increasing indicates the reaction has reached completion. This is the optimal minimum reaction time for your method. Continuing the reaction beyond this point offers no benefit and may risk derivative degradation.
-
Low Overall Efficiency (<95%): If the reaction plateaus at a low efficiency, it points to a suboptimal condition.[5] The causality could be:
-
Insufficient Reagent: The BFC-Cl was fully consumed before all the aniline could react. The experiment should be repeated with a higher molar excess of the derivatizing agent.
-
Incorrect pH: The pH of the reaction buffer may not be optimal for deprotonating the amine, a necessary step for the nucleophilic attack on the acyl chloride. The experiment can be repeated with buffers at different pH values (e.g., 8.5, 9.5).
-
Low Temperature: The reaction may require more thermal energy. Increasing the temperature could improve the yield, but must be balanced against potential analyte/derivative degradation.
-
By systematically evaluating these parameters, a robust and high-efficiency derivatization protocol can be developed, ensuring the trustworthiness and accuracy of subsequent quantitative analyses. This logical, data-driven approach to method development is the hallmark of sound scientific practice.
References
-
ResearchGate. (2025). Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. Available at: [Link]
-
Song, P., et al. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Available at: [Link]
-
Imai, K., et al. (n.d.). Derivatization With Fluorogenic Benzofurazan Reagents of Amino Acid Enantiomers and Their Separation on a Pirkle Type Column. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
-
Chhanikar, A. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). How do you determine derivatization yield for a gas chromatography reaction? Available at: [Link]
-
Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available at: [Link]
-
Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available at: [Link]
-
Journal of Applicable Chemistry. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
Imai, K., et al. (2007). Recent progress in the development of derivatization reagents having a benzofuran structure. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Available at: [Link]
-
Tai, H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Available at: [Link]
-
Senapati, B. K. (2017). Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. Prayogik Rasayan. Available at: [Link]
-
Liu, Y., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. PubMed. Available at: [Link]
-
Guo, K., & Li, L. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. PMC. Available at: [Link]
-
Gaina, L., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. MDPI. Available at: [Link]
-
Peterka, O., et al. (2022). Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS. ResearchGate. Available at: [Link]
-
Research Square. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]
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A Senior Application Scientist's Guide to the Inter-laboratory Validation of an HPLC Assay Utilizing Benzofurazan-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. An assay's journey from a single laboratory's proof-of-concept to a universally accepted method hinges on a rigorous process known as inter-laboratory validation, or a collaborative study. This guide provides an in-depth technical comparison and procedural roadmap for validating a highly sensitive HPLC (High-Performance Liquid Chromatography) assay for primary and secondary amines, leveraging the fluorogenic derivatizing agent, Benzofurazan-5-carbonyl chloride (BFC-Cl).
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will not only detail the "how" but, more critically, the "why" behind the experimental design, data analysis, and comparison with an alternative established method, Dansyl Chloride (Dns-Cl) derivatization. Our focus is to equip you with the expertise to not only execute but also critically evaluate and troubleshoot the validation process, ensuring data integrity and regulatory compliance.
The Crucial Role of Derivatization and the Rationale for BFC-Cl
Many biologically significant amines, such as amino acids and catecholamines, lack a native chromophore or fluorophore, making their detection by conventional HPLC-UV or fluorescence detectors challenging.[2] Chemical derivatization addresses this by covalently attaching a molecule (a derivatizing agent) to the analyte, thereby enhancing its detectability and improving chromatographic separation.[2][3]
Benzofurazan-based reagents, like BFC-Cl, have gained prominence for their ability to form highly fluorescent and stable derivatives with primary and secondary amines under mild conditions.[3][4] This often translates to lower limits of detection (LOD) and quantification (LOQ) compared to other reagents.
Our comparative analysis will focus on BFC-Cl versus the widely-used Dansyl Chloride. While Dns-Cl is a classic and effective reagent, the derivatization process can be more time-consuming, and the resulting derivatives may be less stable.[4][5][6] This guide will present hypothetical inter-laboratory data to objectively assess these performance characteristics.
Inter-Laboratory Validation: The Ultimate Test of Reproducibility
A single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions.[7] However, to ensure a method is truly robust and transferable, its performance must be assessed across multiple laboratories, a process known as reproducibility or an inter-laboratory study.[8][9] This collaborative effort is the cornerstone of creating standardized methods recognized by regulatory bodies like the FDA and outlined in guidelines such as the ICH Q2(R1).[1][10][11]
The following diagram illustrates the typical workflow for an inter-laboratory validation study:
Sources
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- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Fluorescent Derivatization: Alternatives to Benzofurazan-5-carbonyl Chloride
For researchers, scientists, and drug development professionals, the sensitive and selective quantification of analytes is paramount. When target molecules lack a native chromophore or fluorophore, chemical derivatization becomes an indispensable tool, particularly in conjunction with high-performance liquid chromatography (HPLC) and other separation techniques. Benzofurazan-5-carbonyl chloride, and its close analogues 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), are well-established reagents for this purpose, reacting with primary and secondary amines, as well as thiols, to yield highly fluorescent derivatives.[1][2] However, the landscape of fluorescent derivatization is rich with alternatives, each presenting a unique profile of reactivity, sensitivity, and procedural complexity.
This guide provides an in-depth, objective comparison of the performance of key alternatives to benzofurazan-based reagents. We will delve into the underlying chemistry, explore the experimental nuances, and present supporting data to empower you in selecting the optimal derivatization strategy for your analytical challenges.
The Benzofurazan Benchmark: Understanding NBD-Cl and NBD-F
NBD-Cl and its more reactive counterpart, NBD-F, are fluorogenic reagents that are themselves non-fluorescent or weakly fluorescent.[2] Their utility stems from the nucleophilic aromatic substitution reaction with primary and secondary amines, and thiols. This reaction displaces the halogen atom, resulting in highly fluorescent NBD-adducts.[1] The fluorescence of these derivatives is notably sensitive to the polarity of the local environment, a phenomenon known as solvatochromism, which can be exploited in studies of protein binding and membrane dynamics.[2] While effective, the reaction with NBD-Cl can be slow, and the fluorescence quantum yield of the derivatives in aqueous media can be low.[3]
Key Alternatives for Fluorescent Derivatization
The choice of a derivatizing agent is dictated by the functional groups present on the analyte, the required sensitivity, the sample matrix, and the available instrumentation. Here, we compare a selection of robust alternatives to benzofurazan-based reagents.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a classic and versatile reagent that reacts with primary and secondary amino groups, as well as phenolic hydroxyl and imidazole groups, to form stable and intensely fluorescent sulfonamide adducts.[4][5] The reagent itself is non-fluorescent, and its derivatives exhibit a large Stokes shift and environment-sensitive fluorescence, making it a valuable tool for biophysical studies.[6]
Mechanism of Action: Dansyl chloride reacts with nucleophiles, primarily amines, via a sulfonyl chloride group. The reaction is typically carried out under alkaline conditions (pH 9.5-10.5) to ensure the amine is deprotonated and thus more nucleophilic.
Performance Characteristics:
-
Reactivity: Primary and secondary amines, phenols, imidazoles.[5][7]
-
Advantages: Stable derivatives, high fluorescence quantum yield in non-polar environments, well-established protocols.
-
Disadvantages: Relatively slow reaction times, requires removal of excess reagent, fluorescence is environmentally sensitive which can be a source of variability.
Fluorescamine (4-Phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione)
Fluorescamine is a highly specific reagent for primary amines.[1] A key advantage is that both the reagent and its hydrolysis products are non-fluorescent, leading to low background signals.[1] The reaction is nearly instantaneous at room temperature.[8]
Mechanism of Action: Fluorescamine reacts with primary amines in a rapid condensation reaction to form a fluorescent pyrrolinone derivative. The reaction is typically performed in a buffered aqueous solution at a pH between 8 and 9.
Performance Characteristics:
-
Reactivity: Primary amines.[9]
-
Advantages: High specificity for primary amines, rapid reaction, non-fluorescent reagent and byproducts.[1]
-
Disadvantages: The derivative is not as stable as those from sulfonyl chlorides, requires precise pH control.
o-Phthalaldehyde (OPA)
OPA is another popular reagent for the derivatization of primary amines, particularly for amino acid analysis.[10] It is a fluorogenic reagent that requires the presence of a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, to form a fluorescent isoindole derivative.[11]
Mechanism of Action: OPA condenses with a primary amine and a thiol in an alkaline medium (pH 9-11.5) to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[10]
Performance Characteristics:
-
Reactivity: Primary amines (in the presence of a thiol).[10] Can also be used for thiol detection in the presence of an amine.[12]
-
Advantages: Rapid reaction, high sensitivity, reagent is not fluorescent.[13]
-
Disadvantages: Derivatives can be unstable, requires the addition of a thiol which can have an unpleasant odor, does not react with secondary amines like proline.
Naphthalene-2,3-dicarboxaldehyde (NDA)
Similar to OPA, NDA is a fluorogenic reagent for primary amines. It reacts in the presence of a nucleophile, typically cyanide, to form a highly fluorescent cyanobenz[f]isoindole (CBI) derivative.[14]
Mechanism of Action: NDA condenses with a primary amine in the presence of cyanide ions to form a stable, highly fluorescent CBI derivative.
Performance Characteristics:
-
Reactivity: Primary amines (in the presence of cyanide).[14]
-
Advantages: Produces highly fluorescent and stable derivatives, good sensitivity.
-
Disadvantages: Requires the use of highly toxic cyanide, derivatives can exhibit amine-specific declines in fluorescence over time.[14]
7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl ester (DEAC-NHS)
DEAC-NHS is an amine-reactive fluorescent dye belonging to the coumarin family. It is used to create blue-fluorescent bioconjugates.[15]
Mechanism of Action: The N-hydroxysuccinimide (NHS) ester group reacts with primary and secondary amines under mild alkaline conditions (pH 7.5-8.5) to form a stable amide bond.
Performance Characteristics:
-
Reactivity: Primary and secondary amines.
-
Advantages: Produces stable derivatives with strong blue fluorescence, relatively long-wavelength excitation compared to other blue fluorophores.[15]
-
Disadvantages: The dye itself is fluorescent, so excess reagent must be removed.
Monobromobimane (mBBr)
For the specific derivatization of thiols, monobromobimane is an excellent choice. It is essentially non-fluorescent until it reacts with a thiol to form a stable and highly fluorescent thioether.[16]
Mechanism of Action: The reactive allylic bromide of monobromobimane reacts rapidly with thiol groups via nucleophilic substitution under physiological pH conditions.[17]
Performance Characteristics:
-
Reactivity: Thiols.[16]
-
Advantages: High selectivity for thiols, fluorogenic reaction minimizes background, stable derivatives.
-
Disadvantages: Primarily limited to thiol-containing analytes.
Quantitative Comparison of Derivatization Reagents
The selection of a derivatization reagent is often a trade-off between various performance parameters. The following table summarizes key quantitative data for the discussed alternatives.
| Reagent | Target Analytes | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Derivative Stability |
| NBD-F | Primary & Secondary Amines, Thiols | ~470 | ~530-540 | ~22,000 | Variable, can be low in aqueous media (<0.01 to 0.95)[3][18] | High |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | ~335 | ~518 | ~3,300 - 4,550[6][19] | Environmentally sensitive | High |
| Fluorescamine | Primary Amines | ~390 | ~475 | Not widely reported | Not widely reported | Moderate |
| OPA (with thiol) | Primary Amines | ~340 | ~455 | ~10,000 (for ε-amino group)[10] | Not widely reported | Low to Moderate |
| NDA (with cyanide) | Primary Amines | ~440 | ~480 | Not widely reported | Not widely reported | High |
| DEAC-NHS | Primary & Secondary Amines | ~415 | ~470 | Not widely reported | Strong fluorescence[15] | High |
| Monobromobimane | Thiols | ~380 | ~480 | Not widely reported | High | High |
Experimental Workflows and Protocols
To provide a practical context, we present generalized pre-column derivatization protocols for two of the most common alternatives.
Experimental Protocol: Derivatization of Primary and Secondary Amines with Dansyl Chloride
Rationale: This protocol is designed for the sensitive detection of a broad range of amines. The alkaline conditions facilitate the reaction, and the use of an organic solvent like acetone helps to solubilize the dansyl chloride.
Materials:
-
Analyte solution
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 10.0)
-
Acetone
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare the analyte solution in the sodium bicarbonate buffer.
-
Derivatization: To 100 µL of the analyte solution, add 200 µL of the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
Quenching (Optional): Add a small amount of a primary amine solution (e.g., proline) to react with the excess dansyl chloride.
-
Analysis: The sample is now ready for injection into the HPLC system.
Caption: Fluorescamine Derivatization Workflow.
Conclusion and Recommendations
The selection of a fluorescent derivatization reagent is a critical decision in analytical method development. While benzofurazan-based reagents are effective, a comprehensive understanding of the available alternatives can unlock significant advantages in terms of specificity, reaction speed, and ease of use.
-
For broad-spectrum amine analysis , including secondary amines, Dansyl chloride remains a robust and well-validated choice, despite its longer reaction times.
-
For high-throughput and specific analysis of primary amines , Fluorescamine offers unparalleled speed and low background interference.
-
When high sensitivity for primary amines is the primary concern, OPA and NDA are excellent options, with the caveat of derivative instability for OPA and the toxicity of cyanide for NDA.
-
For specific labeling of thiols , Monobromobimane is the reagent of choice due to its high selectivity and fluorogenic nature.
-
For applications requiring blue fluorescence , DEAC-NHS provides a stable and bright alternative.
Ultimately, the optimal choice will depend on the specific analytical goals and the nature of the sample. Method development and validation are essential to ensure the accuracy and reliability of any derivatization-based quantification.
References
-
ResearchGate. (2025, August 7). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. [Link]
-
Jena Bioscience. Fluorescent Thiol Protein Labeling. [Link]
-
MDPI. (2021). Fluorescent Probes for Live Cell Thiol Detection. [Link]
-
ResearchGate. (2025, August 8). Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. [Link]
-
PubMed. The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. [Link]
-
ResearchGate. Reaction of fluorescamine and primary amino groups. Fluorescamine reacts with the primary amino groups found in terminal amino acids and the ε amine of lysine to form fluorescent. [Link]
-
NIH. Thiol Reactive Probes and Chemosensors. [Link]
-
Wikipedia. Dansyl chloride. [Link]
-
ACS Publications. Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. [Link]
-
NIH. Thiol-Selective Fluorogenic Probes for Labeling and Release. [Link]
-
ResearchGate. a Fluorescence spectrum for the reaction of OPA with ammonium released.... [Link]
-
ResearchGate. Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. [Link]
-
PubMed. Determination of low-molecular-weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography. [Link]
-
PubMed. Enantiospecific drug analysis via the ortho-phthalaldehyde/homochiral thiol derivatization method. [Link]
-
ResearchGate. (2025, August 7). Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA). [Link]
-
NIH. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. [Link]
-
Nature Protocols. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]
-
NASA Technical Reports Server. Determination of low molecular weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography. [Link]
-
Supporting Information. The NBD tertiary amine is a fluorescent quencher and/or a - weak green-light fluorophore in H2S-specific probes. [Link]
-
PubMed Central. References for Small Fluorescence Quantum Yields. [Link]
-
MDPI. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. [Link]
-
NIH. Fluorescent method for detection of cleaved collagens using O-phthaldialdehyde (OPA). [Link]
-
Interchim. OPA, amine detection reagent. [Link]
-
Interchim. Fluorescamine. [Link]
-
MilliporeSigma. THIOLYTE Monobromobimane Reagent, Fluorescent Labeling Compound 71418-44-5. [Link]
-
Edinburgh Instruments. Relative Quantum Yield. [Link]
-
Taylor & Francis Online. (2009, June 9). Chromatographic Determination of Thiols After Pre‐column Derivatization with o‐Phthalaldehyde and Isoleucine. [Link]
-
PubMed. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. adipogen.com [adipogen.com]
- 6. Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride] *CAS 605-65-2* | AAT Bioquest [aatbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
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- 14. arkat-usa.org [arkat-usa.org]
- 15. DEAC,SE [7-Diethylaminocoumarin-3-carboxylic acid, succinimidyl ester] *CAS 139346-57-9* | AAT Bioquest [aatbio.com]
- 16. A Fluorescent Probe for Thiol-Specific Labeling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. THIOLYTE®Monobromobimane试剂,荧光标记化合物 | Sigma-Aldrich [sigmaaldrich.com]
- 18. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dansyl chloride - Wikipedia [en.wikipedia.org]
Technical Guide: Site-Specific Confirmation of Protein Labeling with Benzofurazan-5-carbonyl Chloride
Executive Summary
Benzofurazan-5-carbonyl chloride (BCC) is a specialized fluorogenic labeling reagent derived from the benzofurazan (2,1,3-benzoxadiazole) scaffold. Unlike its more common cousin NBD-Cl (which reacts via aromatic substitution), BCC utilizes an acid chloride (acyl chloride) functional group to form stable amide bonds with nucleophiles, primarily primary amines (Lysine residues and N-termini).
The Core Challenge: While BCC offers a compact fluorophore with desirable Stokes shifts, the high reactivity of the acid chloride group creates a dual challenge:
-
Hydrolytic Instability: It degrades rapidly in aqueous buffers compared to NHS esters.
-
Promiscuity: Without careful control, it may label unintended nucleophiles (e.g., Tyrosine, Serine, or Cysteine), necessitating rigorous site confirmation.
This guide details the comparative performance of BCC and provides a self-validating LC-MS/MS workflow to unequivocally confirm the site of labeling.
Part 1: Comparative Analysis of Amine-Reactive Probes
To justify the use of BCC, one must understand its position relative to standard alternatives.
Table 1: Performance Comparison of Amine-Labeling Chemistries
| Feature | Benzofurazan-5-carbonyl chloride (BCC) | NHS-Ester Dyes (e.g., AF488-NHS) | Isothiocyanates (e.g., FITC) |
| Reactive Group | Acid Chloride (-COCl) | N-Hydroxysuccinimide Ester | Isothiocyanate (-N=C=S) |
| Linkage Formed | Amide Bond (Stable) | Amide Bond (Stable) | Thiourea (Stable but bulky) |
| Reactivity Rate | Extremely Fast (< 10 mins) | Moderate (30-60 mins) | Slow (hours) |
| Hydrolysis Half-Life | Seconds to Minutes (pH > 7) | Minutes to Hours (pH > 7) | Stable in water |
| Selectivity | Low (High risk of off-target labeling) | High (Specific to amines) | Moderate |
| Fluorogenic? | Yes (Often non-fluorescent until reacted) | No (Always fluorescent) | No (Always fluorescent) |
| Mass Shift (Δm) | +147.11 Da | + Dye Mass - 115 Da (NHS loss) | + Dye Mass (No leaving group) |
Expert Insight: Choose BCC when you require a small, fluorogenic label and can perform the reaction in a semi-aqueous or rapid-mixing setup. If you require absolute stoichiometric control in 100% aqueous buffer, NHS esters are superior.
Part 2: Mechanism of Action
The labeling reaction proceeds via Nucleophilic Acyl Substitution .
-
Nucleophilic Attack: The lone pair of the protein amine (Lys-NH₂) attacks the carbonyl carbon of the BCC.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (Cl⁻) as a leaving group.
-
Result: A stable benzofurazan-5-carboxamide adduct is formed.
Critical Consideration: In aqueous buffers, water competes as a nucleophile. If water attacks, the reagent hydrolyzes to Benzofurazan-5-carboxylic acid, which is non-reactive and essentially "dead" for labeling purposes.
Part 3: Protocol for Site Confirmation (LC-MS/MS)
This protocol is designed to be self-validating . The detection of the specific mass shift (+147.11 Da) on a peptide fragment serves as positive proof of labeling.
Phase 1: The Labeling Reaction (Optimized for Acid Chlorides)
Reagents:
-
Protein Stock: 1 mg/mL in 50 mM Sodium Bicarbonate, pH 8.5 (Amine-free buffer).
-
BCC Stock: 10 mM in anhydrous DMSO or DMF. (Prepare immediately before use; do not store).
Procedure:
-
Rapid Mixing: Add the BCC stock to the protein solution at a 10:1 molar excess (Dye:Protein) while vortexing.
-
Why? Acid chlorides hydrolyze instantly. Slow addition results in hydrolysis before labeling.
-
-
Incubation: Incubate for 10 minutes at Room Temperature (RT) in the dark.
-
Quenching: Add 100 mM Tris-HCl (pH 8.0) to quench unreacted acid chloride.
-
Desalting: Remove hydrolyzed reagent and salts using a Zeba Spin Column or dialysis.
Phase 2: Tryptic Digestion
-
Denaturation: Add Urea to 8M final concentration.
-
Reduction: Add DTT (5 mM), incubate 30 min at 56°C.
-
Alkylation: Add Iodoacetamide (15 mM), incubate 20 min at RT in dark.
-
Digestion: Dilute Urea to <1M using 50 mM Ammonium Bicarbonate. Add Trypsin (sequencing grade) at 1:50 (enzyme:substrate) ratio. Incubate overnight at 37°C.
Phase 3: LC-MS/MS Analysis
-
Instrument: Q-Exactive or equivalent High-Resolution Mass Spectrometer.
-
Column: C18 Reverse Phase.
-
Method: Data-Dependent Acquisition (DDA).
Data Analysis Parameters:
-
Variable Modification: Add a custom modification for "Benzofurazan-Carbonyl".
-
Composition: C7 H3 N2 O2
-
Monoisotopic Mass Shift: +147.0195 Da (Calculated: 182.56 reagent - 35.45 Cl).
-
-
Secondary Targets (Check for non-specificity): Serine (S), Tyrosine (Y), Cysteine (C).
Part 4: Visualization of Workflow
The following diagram illustrates the logical flow from reaction to data validation.
Caption: Workflow for labeling proteins with BCC and validating the modification site via bottom-up proteomics.
Part 5: Data Interpretation & Troubleshooting
Validating the MS Spectrum
When reviewing your search results, a "true" positive identification must meet these criteria:
-
Mass Accuracy: The precursor ion mass error should be < 5 ppm.
-
b/y Ion Series: The MS/MS fragmentation spectrum must show a continuous series of b- or y-ions.
-
The "Gap": Locate the specific lysine residue. The mass difference between the y-ion before the lysine and the y-ion including the lysine must equal:
Troubleshooting Specificity
-
Issue: Labeling observed on Tyrosine (Y) or Serine (S).
-
Cause: pH was too high (>9.0) or reagent excess was too high, forcing ester formation.
-
Remedy: Lower pH to 8.0-8.3. Esters formed on Tyr/Ser are often unstable; treating the sample with 1M Hydroxylamine (pH 8.5) for 1 hour before digestion can strip these off-target labels while leaving the stable amide (Lys) labels intact [1].
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. Wiley.[3]
-
Uchiyama, S., et al. (2002). "Fluorescence On/Off Switching Mechanism of Benzofurazan Derivatives." Journal of Physical Chemistry A.
-
Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." Protein Biology Learning Center.
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
